4-Pentyl-4'-iodobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-iodo-4-(4-pentylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDQJNFQJQGYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499533 | |
| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69971-79-5 | |
| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Pentyl-4'-iodobiphenyl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyl-4'-iodobiphenyl is a biphenyl derivative characterized by a rigid biphenyl core, a flexible pentyl aliphatic chain, and a reactive iodine atom.[1] Its unique molecular structure makes it a significant compound in the fields of advanced materials and organic synthesis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies and reaction pathways.
Physical and Chemical Properties
This compound is typically a white or off-white solid, indicating a crystalline structure at standard temperatures.[1] It is primarily recognized for its application as a crucial intermediate in the synthesis of liquid crystals, where the biphenyl core facilitates molecular alignment and the pentyl chain influences the mesophase behavior.[1] Commercially available this compound often boasts a purity level exceeding 99.5%.[1][2]
Table 1: General and Comparative Physical Properties
| Property | This compound | 4-Iodobiphenyl (Analogue) | 4-Cyano-4'-pentylbiphenyl (5CB) (Analogue) |
| CAS Number | 69971-79-5[1][2][3] | 1591-31-7 | 40817-08-1[4][5][6][7] |
| Molecular Formula | C₁₇H₁₉I | C₁₂H₉I | C₁₈H₁₉N[5][7] |
| Appearance | White or off-white solid[1] | Pale-yellow to off-white powder | Off-white liquid crystal (nematic)[6] |
| Melting Point | Data not available | 110-114 °C | 22.5 °C[7] |
| Boiling Point | Data not available | 322.7 °C at 760 mmHg | 140-150 °C at 0.5 mmHg |
| Solubility | Data not available | Insoluble in water | Insoluble in water; Soluble in Chloroform, Acetone, Toluene[6] |
Chemical Reactivity and Applications
The presence of an iodine atom on the biphenyl ring makes this compound a versatile building block in organic synthesis.[1] The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]
Key Reactions
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a primary method for forming carbon-carbon bonds. This compound can readily participate as the organohalide component.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.
-
Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
These reactions make this compound a valuable precursor for the synthesis of new pharmaceuticals, functional polymers, and other fine chemicals.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on the known reactivity of similar compounds, a general synthetic and analytical workflow can be proposed.
General Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound, which would require optimization for specific laboratory conditions.
Materials:
-
1-Iodo-4-bromobenzene (or 1,4-diiodobenzene)
-
4-Pentylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a reaction flask, add 1-iodo-4-bromobenzene, 4-pentylphenylboronic acid, the palladium catalyst, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes of the molecule.
Visualizations
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Proposed Experimental Workflow
This diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: A proposed workflow for the synthesis and characterization of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | TCI AMERICA [tcichemicals.com]
- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the fields of materials science and organic synthesis. This document details the physicochemical properties, spectroscopic characterization, and common applications of this compound, with a particular focus on its role in the synthesis of liquid crystals and as a substrate in cross-coupling reactions. Detailed experimental protocols for its synthesis and subsequent reactions are also provided to support researchers in their laboratory work.
Chemical and Physical Properties
This compound is a biphenyl derivative characterized by a pentyl group at the 4-position and an iodine atom at the 4'-position.[1] This structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent, makes it a valuable precursor in various chemical syntheses.[1] At room temperature, it typically appears as a white or off-white solid, indicative of a crystalline structure.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Iodobiphenyl (for comparison) | 4-Cyano-4'-pentylbiphenyl (5CB) (for comparison) |
| CAS Number | 69971-79-5 | 1591-31-7[2] | 40817-08-1[3] |
| Molecular Formula | C₁₇H₁₉I | C₁₂H₉I[2] | C₁₈H₁₉N[3] |
| Molecular Weight | 350.24 g/mol | 280.10 g/mol [2] | 249.35 g/mol [4] |
| Appearance | White to off-white solid[1] | Pale-yellow to off-white solid[5] | Colorless if isotropic or cloudy white if nematic[3] |
| Melting Point | Not explicitly found | 110-114 °C[6] | 22.5 °C[3] |
| Boiling Point | Not explicitly found | 322.7 °C at 760 mmHg | 140-150 °C at 0.5 mmHg[7] |
| Purity | Often >99.5%[8][9] | ≥96.0% (GC)[5] | >98.0% (GC) |
Spectroscopic Data
Table 2: Spectroscopic Data of Related Compounds
| Spectroscopic Technique | 4-Iodobiphenyl | 4-Cyano-4'-pentylbiphenyl (5CB) |
| ¹H NMR | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |
| ¹³C NMR | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |
| Mass Spectrometry | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |
| IR Spectroscopy | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |
Applications in Research and Development
Liquid Crystal Intermediate
This compound is a crucial intermediate in the synthesis of liquid crystals.[1][9] The rigid biphenyl core contributes to the molecular alignment necessary for liquid crystalline phases, while the flexible pentyl chain influences the mesophase behavior.[1] High purity of this intermediate, often exceeding 99.5%, is critical to ensure the desired performance characteristics of the final liquid crystal display (LCD) products.[8][9]
Caption: Role of this compound in LCDs.
Organic Synthesis Building Block
The presence of an iodine atom makes this compound a versatile building block in organic synthesis.[1] The carbon-iodine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] These reactions are fundamental for the construction of more complex molecular architectures, making this compound a valuable starting material for the synthesis of new pharmaceuticals, functional polymers, and other fine chemicals.[1]
Experimental Protocols
Synthesis of this compound via Suzuki Coupling
While a specific, validated protocol for the direct synthesis of this compound is not widely published, a plausible and commonly employed method is the Suzuki cross-coupling reaction. This would involve the coupling of a suitable pentyl-substituted phenylboronic acid with a di-iodinated biphenyl or a related coupling of 4-iodophenylboronic acid with a pentyl-iodobenzene. An optimized synthesis method for the related 4-iodobiphenyl involves a Suzuki coupling reaction.[9]
General Suzuki Coupling Protocol (Illustrative)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
4-Iodophenylboronic acid (or 4-pentylphenylboronic acid)
-
1-Iodo-4-pentylbenzene (or 1,4-diiodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[9]
-
Base (e.g., Na₂CO₃, K₂CO₃)[9]
-
Solvent (e.g., Toluene, Ethanol/Water mixture)[9]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottomed flask, dissolve the aryl boronic acid (1.2 equivalents) and the aryl iodide (1.0 equivalent) in the chosen solvent.
-
Add the base (2.0 equivalents).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Caption: General workflow for Suzuki cross-coupling.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the data for 4-iodobiphenyl, it should be handled with care.
-
Hazard Classifications (for 4-Iodobiphenyl): Acute toxicity (oral), causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[6]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. If in eyes, rinse cautiously with water for several minutes.
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[6]
All handling should be performed in a well-ventilated area, preferably in a fume hood.
Conclusion
This compound is a specialty chemical with significant applications in the synthesis of liquid crystals and as a versatile building block in organic chemistry. Its unique molecular structure allows for the creation of complex molecules with desirable properties for the materials science and pharmaceutical industries. While specific physical and spectroscopic data are not widely available, information from related compounds provides a useful reference for its characterization and handling. The provided general experimental protocols offer a starting point for its synthesis and utilization in further chemical transformations. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 5. H27453.06 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. 4′-ペンチル-4-ビフェニルカルボニトリル liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyl-4'-iodobiphenyl is a substituted aromatic compound that plays a significant role as a precursor and intermediate in the synthesis of various organic materials, most notably in the field of liquid crystals. Its molecular architecture, characterized by a rigid biphenyl core, a flexible pentyl chain, and a reactive iodo-substituent, imparts unique physicochemical properties that are instrumental in the design of advanced materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, a plausible synthetic route, and its fundamental structural characteristics.
Molecular Identity and Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 69971-79-5. Its chemical structure consists of a biphenyl backbone where one phenyl ring is substituted with a pentyl group at the 4-position, and the other phenyl ring is substituted with an iodine atom at the 4'-position.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | 4-Iodo-4'-pentyl-1,1'-biphenyl |
| CAS Number | 69971-79-5 |
| Chemical Formula | C₁₇H₁₉I |
| Molecular Weight | 350.24 g/mol |
| Appearance | White or off-white solid |
Experimental Protocols: Synthesis of this compound
Plausible Synthetic Protocol via Suzuki-Miyaura Coupling
Reaction Scheme:
(4-Iodophenyl)boronic acid + 1-Bromo-4-pentylbenzene → this compound
Materials:
-
(4-Iodophenyl)boronic acid
-
1-Bromo-4-pentylbenzene
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous sodium carbonate or potassium carbonate)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A dry Schlenk flask is charged with (4-iodophenyl)boronic acid (1.0 equivalent), 1-bromo-4-pentylbenzene (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: The palladium(0) catalyst (typically 1-5 mol%) is added to the flask.
-
Solvent Addition: The degassed solvent is added to the flask.
-
Inert Atmosphere: The reaction mixture is thoroughly degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization:
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Molecular Structure and Geometry
However, based on the known structures of similar biphenyl derivatives, the following general structural features can be inferred:
-
Biphenyl Core: The two phenyl rings are connected by a single C-C bond. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the two rings are typically not coplanar in the solid state. The dihedral angle between the planes of the two phenyl rings is expected to be in the range of 30-50 degrees.
-
Pentyl Chain: The five-carbon alkyl chain will exhibit conformational flexibility. In the crystalline state, it is likely to adopt a low-energy, extended conformation.
-
Carbon-Iodine Bond: The C-I bond on the phenyl ring is a key functional group that influences the molecule's reactivity, particularly in cross-coupling reactions.
Visualization of Molecular Identifiers
The following diagram illustrates the key identifiers associated with this compound.
Conclusion
This compound is a molecule of significant interest in materials science, primarily serving as a building block for liquid crystals. While detailed experimental data on its precise molecular geometry is currently limited in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Further research involving single-crystal X-ray diffraction or advanced computational modeling would be invaluable to provide a definitive and quantitative understanding of its three-dimensional structure, which would, in turn, facilitate the rational design of new materials with tailored properties.
An In-depth Technical Guide to the Synthesis and Characterization of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pentyl-4'-iodobiphenyl, a key intermediate in the development of liquid crystals and a versatile building block in organic synthesis.[1][2] This document details a feasible synthetic pathway, outlines purification methods, and describes the analytical techniques for the thorough characterization of the compound.
Introduction
This compound, with the CAS number 69971-79-5, is a biphenyl derivative characterized by a pentyl group at one para-position and an iodine atom at the other.[1] This structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-functional group, makes it a valuable component in the field of materials science, particularly in the manufacturing of liquid crystal displays (LCDs).[1] The iodine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the synthesis of more complex molecular architectures.[1] The typical appearance of this compound is a white or off-white solid.[1]
Synthesis of this compound
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction proceeds by coupling 4-pentylphenylboronic acid with 1,4-diiodobenzene in the presence of a palladium catalyst and a base.
Reaction Scheme:
(4-Pentylphenyl)boronic acid + 1,4-Diiodobenzene --(Pd catalyst, Base)--> this compound
Experimental Protocol
Materials:
-
4-Pentylphenylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Reaction Execution: Add the catalyst solution to the main reaction flask. Add a 2:1 mixture of toluene and water as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid[1] |
| CAS Number | 69971-79-5[1] |
| Melting Point | Data not available; expected to be a solid at room temperature. |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.60 - 7.80 | m | 4H | Protons on the iodinated phenyl ring |
| 7.40 - 7.55 | m | 4H | Protons on the pentyl-substituted phenyl ring | |
| Alkyl Protons | 2.60 - 2.70 | t | 2H | -CH₂- attached to the phenyl ring |
| 1.60 - 1.70 | m | 2H | -CH₂- | |
| 1.30 - 1.40 | m | 4H | -(CH₂)₂- | |
| 0.85 - 0.95 | t | 3H | -CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |
| Aromatic Carbons | 142 - 145 | Quaternary carbons of the biphenyl linkage |
| 138 - 140 | Carbon attached to the pentyl group | |
| 127 - 130 | Aromatic CH carbons | |
| 90 - 95 | Carbon attached to iodine | |
| Alkyl Carbons | 35 - 36 | -CH₂- attached to the phenyl ring |
| 31 - 32 | -CH₂- | |
| 22 - 23 | -CH₂- | |
| 14 - 15 | -CH₃ |
3.2.2. Mass Spectrometry (MS)
| Technique | Expected m/z Values |
| Electron Ionization (EI) | Molecular Ion (M⁺): ~350.05 Key Fragments: [M-C₄H₉]⁺, [M-I]⁺, [C₁₂H₉]⁺ |
3.2.3. Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
| C=C (aromatic) | 1400 - 1600 |
| C-I | 500 - 600 |
Characterization Workflow Diagram
Caption: A diagram outlining the analytical techniques for the characterization of this compound.
Conclusion
This technical guide has detailed a robust and feasible approach for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling reaction provides a reliable method for obtaining this valuable compound. The comprehensive characterization workflow ensures the confirmation of its structure and purity, which is critical for its application in the development of advanced materials and as a versatile intermediate in organic synthesis. For researchers and professionals in drug development and materials science, this guide serves as a foundational resource for the production and analysis of this compound.
References
Spectroscopic Profile of 4-Pentyl-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for 4-pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the synthesis of liquid crystals and other advanced organic materials.[1][2] Due to the limited availability of public domain spectral data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide offers detailed, tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Introduction
This compound is a biphenyl derivative characterized by a pentyl group and an iodine atom at the 4 and 4' positions, respectively.[1][3] This molecular structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-functional group, makes it a valuable precursor in the development of liquid crystals and a versatile building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in research and development settings. This guide aims to provide a detailed predictive summary of its spectral properties.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-iodobiphenyl, 4-pentylbiphenyl, and other 4,4'-disubstituted biphenyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.65 | Doublet | 2H | Aromatic protons ortho to iodine |
| ~ 7.45 | Doublet | 2H | Aromatic protons meta to iodine |
| ~ 7.40 | Doublet | 2H | Aromatic protons ortho to pentyl group |
| ~ 7.20 | Doublet | 2H | Aromatic protons meta to pentyl group |
| ~ 2.60 | Triplet | 2H | Methylene protons adjacent to the biphenyl ring (-CH₂-) |
| ~ 1.60 | Multiplet | 2H | Methylene protons (-CH₂-) |
| ~ 1.35 | Multiplet | 4H | Methylene protons (-CH₂-CH₂-) |
| ~ 0.90 | Triplet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Quaternary carbon of the pentyl-substituted ring |
| ~ 140 | Quaternary carbon of the iodo-substituted ring |
| ~ 138 | Aromatic carbons ortho to iodine |
| ~ 129 | Aromatic carbons meta to the pentyl group |
| ~ 128 | Aromatic carbons ortho to the pentyl group |
| ~ 127 | Aromatic carbons meta to iodine |
| ~ 95 | Quaternary carbon bearing iodine |
| ~ 35 | Methylene carbon adjacent to the biphenyl ring (-CH₂-) |
| ~ 31 | Methylene carbons (-CH₂-) |
| ~ 22 | Methylene carbon (-CH₂-) |
| ~ 14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2955-2850 | Strong | Aliphatic C-H stretch (pentyl group) |
| ~ 1600 | Medium | Aromatic C=C stretch |
| ~ 1485 | Strong | Aromatic C=C stretch |
| ~ 1000 | Strong | C-I stretch |
| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 350 | High | [M]⁺ (Molecular ion) |
| 293 | Medium | [M - C₄H₉]⁺ |
| 223 | Medium | [M - I]⁺ |
| 167 | High | [C₁₂H₉]⁺ (Biphenyl fragment) |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data of this compound. Instrument parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 16 ppm.
-
Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a pulse angle of 30 degrees and a relaxation delay of 5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film (if liquid at room temp or low melting solid): Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Employ a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or use a direct insertion probe.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source.
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the compound (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a predicted yet comprehensive spectroscopic profile of this compound, a compound of significant interest in materials science and organic synthesis. The tabulated NMR, IR, and MS data, while based on reasoned extrapolation from analogous structures, offer a valuable resource for researchers. The outlined experimental protocols provide a solid foundation for the empirical characterization of this and similar compounds. It is anticipated that this guide will facilitate the efficient and accurate spectroscopic analysis of this compound in various research and development applications.
References
Experimental Protocols for Characterization of Phase Transition Behavior
An in-depth technical guide on the phase transition behavior of 4-Pentyl-4'-iodobiphenyl cannot be provided at this time due to a lack of specific experimental data in the available scientific literature. While the compound is recognized as a liquid crystal intermediate, quantitative details regarding its phase transition temperatures and corresponding enthalpy changes are not publicly documented.[1][2][3]
Research into the phase behavior of analogous compounds, such as 4-Cyano-4'-pentylbiphenyl (5CB), is extensive.[4][5][6][7] However, this information is not directly transferable to this compound due to the differing electronic and steric properties of the iodo- and cyano-substituents, which significantly influence intermolecular interactions and, consequently, the phase transition characteristics.
For researchers and professionals in drug development requiring this information, direct experimental investigation is necessary. The following section outlines the standard methodologies that would be employed for such a characterization.
To elucidate the phase transition properties of this compound, a combination of thermo-analytical and observational techniques would be required.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions and quantifying their associated thermal effects.[8]
-
Objective: To determine the temperatures and enthalpy changes of phase transitions.
-
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
A controlled temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the phase transitions.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.
-
The onset temperature of the peak is typically taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.
-
Polarized Optical Microscopy (POM)
POM is an essential tool for the visual identification and characterization of liquid crystalline phases based on their unique optical textures.[8][9]
-
Objective: To visually observe phase transitions and identify the type of liquid crystal phases.
-
Methodology:
-
A small amount of this compound is placed on a clean glass microscope slide.
-
A cover slip is placed over the sample, which is then heated on a hot stage to its isotropic liquid phase to ensure uniform spreading and alignment.
-
The sample is then cooled at a controlled rate while being observed through a polarizing microscope with crossed polarizers.
-
Distinct changes in the observed texture, such as the appearance of birefringent domains, specific defect structures (e.g., schlieren textures for nematic phases, focal conic domains for smectic phases), indicate a phase transition.
-
The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.
-
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural parameters of the different phases.[10]
-
Objective: To determine the structural characteristics of the crystalline and liquid crystalline phases.
-
Methodology:
-
A sample of this compound is loaded into a capillary tube or onto a temperature-controlled sample holder.
-
The sample is subjected to a monochromatic X-ray beam.
-
The scattered X-rays are detected at various angles.
-
For crystalline phases, the diffraction pattern will consist of sharp Bragg peaks, which can be used to determine the crystal lattice parameters.
-
In liquid crystalline phases, the diffraction patterns are characterized by a combination of broad, diffuse peaks (indicative of short-range liquid-like order) and sharper, quasi-Bragg peaks (resulting from the long-range orientational and/or positional order). The positions of these peaks provide information on intermolecular distances and layer spacings in smectic phases.
-
Logical Workflow for Phase Transition Analysis
The logical progression for analyzing the phase transition behavior of a novel liquid crystal like this compound is outlined in the diagram below.
Due to the absence of specific experimental data for this compound, it is not possible to generate the requested quantitative data tables or a specific signaling pathway diagram for its phase transitions. The information provided outlines the necessary experimental framework to obtain this data.
References
- 1. nbinno.com [nbinno.com]
- 2. 4′-戊基-4-联苯甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. arxiv.org [arxiv.org]
- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]
An In-Depth Technical Guide to 4-Pentyl-4'-iodobiphenyl: Discovery, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the synthesis of liquid crystals and a versatile building block in organic chemistry. This document details the historical context of its development, outlines a common synthetic pathway, and presents its known physicochemical and spectroscopic data in a structured format. The guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science, organic synthesis, and drug development.
Introduction
This compound is a biphenyl derivative characterized by a pentyl group at the 4-position and an iodine atom at the 4'-position.[1] This molecular structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent, imparts unique properties that make it a valuable compound in various scientific and industrial applications.[1] Primarily, it serves as a crucial precursor in the manufacturing of liquid crystal materials used in display technologies.[1][2] The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the synthesis of more complex molecules for applications in drug discovery and advanced materials.[1]
Discovery and History
Synthesis
A common and logical synthetic route to this compound involves a cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.
General Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides a powerful and versatile method for the synthesis of biaryl compounds. In the context of this compound, this would typically involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other, catalyzed by a palladium complex.
Experimental Protocol (Illustrative)
Materials:
-
4-Iodophenylboronic acid
-
1-Bromo-4-pentylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenylboronic acid (1.0 eq) and 1-bromo-4-pentylbenzene (1.1 eq) in a mixture of toluene and ethanol.
-
Addition of Reagents: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Physicochemical and Spectroscopic Data
Due to the compound's primary role as a synthetic intermediate, comprehensive publicly available data is limited. The following tables summarize the available and expected physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 69971-79-5 | [1] |
| Molecular Formula | C₁₇H₁₉I | |
| Molecular Weight | 350.24 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | >99.5% (commercially available) | [2] |
Spectroscopic Data (Predicted and Representative)
Note: Experimentally obtained spectra for this compound are not widely published. The following data is based on the known spectral characteristics of its constituent functional groups and related biphenyl compounds.
4.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 4H | Aromatic protons ortho to the C-I and C-C bridge |
| ~ 7.2 - 7.5 | m | 4H | Aromatic protons ortho to the pentyl group and C-C bridge |
| ~ 2.6 | t | 2H | -CH₂- attached to the biphenyl ring |
| ~ 1.6 | m | 2H | -CH₂-CH₂-Ar |
| ~ 1.3 | m | 4H | -(CH₂)₂-CH₃ |
| ~ 0.9 | t | 3H | -CH₃ |
4.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~ 142 - 145 | Quaternary carbons of the biphenyl bridge |
| ~ 138 | Carbon bearing the iodine atom |
| ~ 127 - 130 | Aromatic CH carbons |
| ~ 92 | Carbon bearing the iodine atom (ipso-carbon) |
| ~ 35 | -CH₂- attached to the biphenyl ring |
| ~ 31 | -CH₂-CH₂-Ar |
| ~ 22 | -(CH₂)₂-CH₃ |
| ~ 14 | -CH₃ |
4.2.3. Mass Spectrometry (Predicted Fragmentation)
| m/z Value | Interpretation |
| 350 | Molecular ion [M]⁺ |
| 293 | Loss of the pentyl group radical (•C₅H₁₁) |
| 223 | Loss of the iodine radical (•I) |
| 167 | Biphenyl cation |
| 127 | Iodine cation [I]⁺ |
| 71 | Pentyl cation [C₅H₁₁]⁺ |
4.2.4. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3030 | Aromatic C-H stretching |
| ~ 2955, 2925, 2855 | Aliphatic C-H stretching (pentyl group) |
| ~ 1600, 1480 | Aromatic C=C stretching |
| ~ 1000 | C-I stretching |
| ~ 820 | para-disubstituted benzene C-H out-of-plane bend |
Applications in Research and Development
The bifunctional nature of this compound makes it a valuable tool in several areas of research and development:
-
Liquid Crystal Synthesis: It serves as a key building block for more complex liquid crystal molecules. The pentyl chain influences the mesomorphic properties, while the iodine atom can be substituted with various functional groups to tune the electro-optical characteristics of the final material.[1][2]
-
Organic Synthesis: The reactive C-I bond allows for its use in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This is particularly useful in the synthesis of novel organic electronic materials and pharmaceutical intermediates.[1]
-
Drug Discovery: The biphenyl scaffold is a common motif in many biologically active molecules. This compound can be used as a starting material for the synthesis of new drug candidates, where the pentyl group can modulate lipophilicity and the iodo-group allows for the introduction of various pharmacophores.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a significant compound in the field of materials science and organic synthesis. Its role as a key intermediate for liquid crystals underscores its importance in the electronics industry. Furthermore, its utility as a versatile building block in cross-coupling reactions opens up numerous possibilities for the synthesis of novel functional molecules. This technical guide has provided a consolidated overview of its history, synthesis, and physicochemical properties to aid researchers and professionals in their work with this valuable compound.
References
Health and Safety Profile of 4-Pentyl-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available health and safety information for 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5). It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS from their supplier before handling this chemical and adhere to all applicable safety regulations.
Introduction
This compound is a biphenyl derivative utilized in advanced materials and as an intermediate in organic synthesis, particularly in the field of liquid crystals.[1] Its molecular structure, featuring a rigid biphenyl core with a flexible pentyl chain and a reactive iodine atom, dictates its chemical properties and potential biological interactions.[1] This guide provides an in-depth overview of the available health and safety information for this compound, with a focus on hazard identification, handling procedures, and emergency response.
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Note: Data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity for this compound are largely unavailable in the public domain.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 69971-79-5 |
| Molecular Formula | C₁₇H₁₉I |
| Molecular Weight | 350.24 g/mol |
| Appearance | White to off-white solid/powder[1] |
| Purity | Often >99.5%[1] |
| Solubility | Insoluble in water. |
Note: Data for properties such as melting point, boiling point, flash point, and vapor pressure are not consistently reported across publicly available sources.
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure chemical stability.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment |
| Eyes/Face | Chemical safety goggles or a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Protect from light.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any new toxicological evaluations.
Visualized Safety Workflows
The following diagrams illustrate key safety-related workflows for handling this compound.
Caption: Logical relationship of safety precautions for this compound.
Caption: First-aid procedures for exposure to this compound.
Conclusion
While this compound is a valuable compound in scientific research and development, it must be handled with appropriate caution. The primary known hazards are skin, eye, and respiratory irritation. Due to the significant gaps in the publicly available toxicological data, it is prudent to treat this substance with a high degree of care, assuming it may have other unknown hazardous properties. Adherence to the safety protocols outlined in this guide and the supplier's SDS is paramount for ensuring the well-being of laboratory personnel.
References
High-Purity 4-Pentyl-4'-iodobiphenyl: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, purification, and analysis of high-purity 4-Pentyl-4'-iodobiphenyl.
Introduction: this compound is a key intermediate in the synthesis of liquid crystals and various organic materials.[1] Its molecular structure, featuring a biphenyl core with a pentyl group and an iodine atom, imparts unique properties that are crucial for applications in advanced materials and organic synthesis.[1] The high purity of this compound, often exceeding 99.5%, is paramount for its performance in these applications, particularly in the manufacturing of liquid crystal displays (LCDs).[1][2] This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification protocols, and analytical methodologies for ensuring the high purity of this compound.
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from a limited number of specialized chemical suppliers. The purity of the compound is a critical factor for its primary application as a liquid crystal intermediate, with most suppliers offering grades of 99.5% or higher.[1][2] When sourcing this material, it is essential to consider not only the purity but also the available quantities and pricing. Below is a summary of potential commercial sources.
| Supplier | Purity | Available Quantities | Price | Notes |
| NINGBO INNO PHARMCHEM CO.,LTD. | >99.5% | Inquire | Inquire | A known supplier of chemical intermediates, including those for liquid crystals.[2][3] |
| TCI (Tokyo Chemical Industry) | >98.0% (for 4-Cyano-4'-pentylbiphenyl) | Gram to bulk | Varies | A major supplier of research chemicals, may offer the iodo-analogue upon request. |
| Sigma-Aldrich (Merck) | 97% (for 4-Iodobiphenyl) | Gram quantities | Varies | Offers a wide range of biphenyl derivatives and may have the target compound or a custom synthesis service. |
| ChemicalBook | Varies | Varies | Varies | An online marketplace listing various suppliers, primarily for the cyano-analogue, but may have listings for the iodo-compound.[4] |
Synthesis of High-Purity this compound
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[5][6] In this case, the coupling of a 4-pentylphenylboronic acid with a diiodo- or bromo-iodobenzene derivative is a plausible and efficient route.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-pentylphenylboronic acid and 1,4-diiodobenzene.
Materials:
-
4-Pentylphenylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylphenylboronic acid (1.0 equivalent) and 1,4-diiodobenzene (1.2 equivalents) in a 2:1 mixture of toluene and ethanol.
-
Add potassium carbonate (3.0 equivalents) to the mixture.
-
De-gas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
To the de-gassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying the crude solid to achieve the desired high purity. The choice of solvent or solvent system is critical for successful recrystallization.
Experimental Protocol: Recrystallization
A mixed-solvent system of ethanol and water is often effective for the recrystallization of biphenyl derivatives.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Quality Control and Purity Analysis
To ensure the high purity of this compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for assessing purity and identifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the purity of organic compounds.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the components.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the compound. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1][7]
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
Aromatic Protons: 7.0 - 7.8 ppm (multiplets)
-
Pentyl Chain Protons:
-
-CH₂- (alpha to ring): ~2.6 ppm (triplet)
-
-CH₂- (internal): 1.3 - 1.7 ppm (multiplets)
-
-CH₃: ~0.9 ppm (triplet)
-
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
-
Aromatic Carbons: 120 - 145 ppm
-
Iodinated Aromatic Carbon: ~90 ppm
-
Pentyl Chain Carbons: 14 - 36 ppm
Conclusion
The procurement and synthesis of high-purity this compound are critical for its successful application in research and industry. This guide provides a framework for sourcing, synthesizing, purifying, and analyzing this important chemical intermediate. By following the detailed protocols and employing the recommended analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible results in their work.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Nematic Liquid Crystals Utilizing 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentyl-4'-iodobiphenyl is a key precursor in the synthesis of a diverse range of liquid crystalline materials. Its rigid biphenyl core, coupled with a flexible pentyl chain, provides the essential molecular anisotropy required for the formation of mesophases. The presence of a reactive iodine atom at the 4'-position allows for facile functionalization through various cross-coupling reactions, enabling the targeted design and synthesis of liquid crystals with specific mesomorphic and electronic properties. These materials are of significant interest for applications in display technologies, optical switching, and as tunable solvents or anisotropic matrices in drug delivery systems.
This document provides detailed protocols for the synthesis of two distinct classes of nematic liquid crystals starting from this compound: a cyanobiphenyl derivative via Suzuki coupling and cyanation, and a tolane derivative via Sonogashira coupling.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the target liquid crystalline compounds.
Table 1: Summary of Synthetic Yields
| Compound Name | Synthesis Method | Starting Material | Yield (%) |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | Suzuki Coupling & Cyanation | This compound | ~85 |
| 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl | Sonogashira Coupling | This compound | ~90 |
Table 2: Physicochemical and Mesomorphic Properties of Synthesized Liquid Crystals
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | C₁₈H₁₉N | 249.35 | 22.5 | 35.0 |
| 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl | C₂₅H₂₄ | 324.46 | 105 | 211 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) via Suzuki Coupling and Cyanation
This protocol outlines a two-step synthesis of the well-known nematic liquid crystal, 5CB, starting from this compound. The first step involves a Suzuki coupling with 4-cyanophenylboronic acid, followed by a cyanation reaction.
Step 1: Suzuki Coupling of this compound with 4-Cyanophenylboronic Acid
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile.
Step 2: Direct Cyanation of this compound (Alternative route to 5CB)
Materials:
-
This compound
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add copper(I) cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (around 140-150 °C) and stir vigorously for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain pure 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB).
Protocol 2: Synthesis of 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl via Sonogashira Coupling
This protocol describes the synthesis of a tolane-based liquid crystal through a palladium- and copper-catalyzed Sonogashira coupling reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine (3.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane eluent to afford 4-pentyl-4'-(phenylethynyl)-1,1'-biphenyl.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Workflow for Suzuki coupling and cyanation.
Caption: Workflow for Sonogashira coupling.
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction utilizing 4-Pentyl-4'-iodobiphenyl as a key reactant. This versatile building block is frequently employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura cross-coupling reactions of aryl iodides.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. This allows for the efficient synthesis of a wide range of substituted biphenyl derivatives with applications in materials science and medicinal chemistry.
Reaction Scheme
The general scheme for the Suzuki coupling reaction of this compound with an arylboronic acid is depicted below:
Caption: General Suzuki Coupling Reaction Scheme.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. The following sections summarize common conditions and provide data for optimization.
Catalyst Selection
A variety of palladium catalysts can be employed for the Suzuki coupling of this compound. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.
-
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.
-
Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. Bulky, electron-rich phosphine ligands can significantly improve reaction efficiency.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and other supported palladium catalysts offer the advantage of easier separation from the reaction mixture.
Base Selection
The base plays a critical role in the transmetalation step of the catalytic cycle. A range of inorganic bases can be used, and the optimal choice may depend on the specific substrates and solvent.
-
Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and often provide good to excellent results.
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.
Solvent System
The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Ethers: 1,4-Dioxane and 1,2-dimethoxyethane (DME) are common choices.
-
Aromatics: Toluene can also be used as the organic solvent.
-
Amides: Dimethylformamide (DMF) is an effective solvent, especially when using carbonate bases.
Experimental Protocols
The following protocols provide general methodologies for the Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. Researchers should optimize the conditions based on the specific boronic acid and desired scale.
Protocol 1: General Procedure using Pd/C in DMF/Water
This protocol is adapted from a general method for the Suzuki coupling of aryl iodides using a heterogeneous catalyst.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium on Carbon (Pd/C, 10 wt. %, 1.4 mol% Pd)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd/C, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMF and a small amount of water (e.g., DMF:H₂O 4:1).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 90-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing with an organic solvent (e.g., ethyl acetate).
-
Add water to the filtrate and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-pentyl-4'-(aryl)biphenyl.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl iodides with various arylboronic acids under different conditions. While these examples do not specifically use this compound, they provide a strong basis for reaction optimization.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| 2 | Iodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ (0.1) | Na₂CO₃ | DMF/H₂O (1:1) | 90 | 0.17 | 98 |
Note: The yields and reaction times are highly dependent on the specific substrates and precise reaction conditions.
Experimental Workflow
The general workflow for performing a Suzuki coupling reaction with this compound is illustrated below.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh catalyst or a different catalyst/ligand system. |
| Insufficiently degassed solvent | Ensure thorough degassing of the solvent before addition. | |
| Poor quality base | Use a freshly opened or properly stored base. | |
| Formation of homocoupled product | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| High catalyst loading | Reduce the catalyst loading. | |
| Protodeboronation of boronic acid | Presence of water and/or high temperature | Use anhydrous solvents and a milder base if possible. Minimize reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide variety of 4-pentyl-4'-(aryl)biphenyls can be synthesized in high yields. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their specific synthetic transformations.
References
Application Notes: Sonogashira Coupling Protocols for 4-Pentyl-4'-iodobiphenyl
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry, natural products, and advanced materials science.[2][3] The reaction is renowned for its mild conditions and broad functional group tolerance, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4]
These application notes provide detailed protocols and comparative data for the Sonogashira coupling of 4-Pentyl-4'-iodobiphenyl with terminal alkynes. Aryl iodides are excellent substrates for this transformation due to the high reactivity of the carbon-iodine bond, often allowing the reaction to proceed with high efficiency under mild conditions.[2][4] The resulting 4-pentyl-4'-(alkynyl)biphenyl structures are of significant interest in the development of liquid crystals and other functional organic materials.
Catalytic Cycle and Workflow
The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[2] The generally accepted mechanism consists of two interconnected cycles:
-
The Palladium Cycle: An active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[2] This is often considered the rate-limiting step.[4]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a reactive copper(I) acetylide intermediate.[2]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[2]
Variations of this reaction, such as copper-free protocols, have also been developed to prevent the undesirable side-reaction of alkyne homocoupling (Glaser coupling).[6]
Caption: General experimental workflow for the Sonogashira coupling reaction.
Comparative Analysis of Sonogashira Coupling Protocols
The following table summarizes various conditions reported for the Sonogashira coupling of aryl iodides, which can be adapted for this compound. This data allows for easy comparison of different catalytic systems and reaction parameters.
| Entry | Aryl Iodide Substrate | Alkyne | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ (10), 1,10-phenanthroline (15) | KF (1.5) | DMAc | 60 | 48 | 91[7] |
| 2 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | TEA (3.0) | THF | RT | 3-12 | ~95[8] |
| 3 | 4-Iodoanisole | Phenylacetylene | CuI (10), 1,10-phenanthroline (30) | KF/Al₂O₃ (5.0) | Toluene | 110 | 24 | 78[9] |
| 4 | Iodobenzene | Phenylacetylene | CuI (5), PPh₃ (15) | KOH (2.0) | Water | 120 | 2.5 | 84 |
| 5 | General Aryl Iodide | General Alkyne | FeCl₃·6H₂O (10), 1,10-phenanthroline (20) | K₂CO₃ (2.0) | Water | 100 | 12 | Good[10][11] |
| 6 | Ethyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (2.5) | Diisopropylamine (7.0) | THF | RT | 3 | 92[1][12] |
| 7 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (cat.), CuI (cat.) | TEA | N/A | 100 | 10 | 95[13] |
Note: Yields are for isolated products and may vary based on the specific alkyne and reaction scale. Conditions are generalized and may require optimization for this compound.
Detailed Experimental Protocols
This section provides a representative protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on standard palladium/copper co-catalyzed conditions which are widely applicable.[1][2][8]
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Stoichiometry (eq.) | Sample Amount (1 mmol scale) |
| This compound | C₁₇H₁₉I | 350.24 | 1.0 | 350 mg |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 123 mg (125 µL) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 (3 mol%) | 21.1 mg |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 304 mg (418 µL) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 10 mL |
Equipment
-
Oven-dried round-bottom flask (50 mL) with a magnetic stir bar
-
Inert gas system (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Rubber septa
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Flash column chromatography system
Reaction Procedure
4.3.1. Reaction Setup
-
Place an oven-dried 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
To the flask, add this compound (1.0 eq, 350 mg), Dichlorobis(triphenylphosphine)palladium(II) (0.03 eq, 21.1 mg), and Copper(I) Iodide (0.05 eq, 9.5 mg).[8]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Using a syringe, add anhydrous THF (10 mL) to the flask, followed by triethylamine (3.0 eq, 418 µL). Stir the mixture to dissolve the solids.[8]
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq, 125 µL) dropwise via syringe.[8]
4.3.2. Reaction and Monitoring
-
Stir the reaction mixture at room temperature. For less reactive alkynes, the mixture may be gently heated to 40-60 °C.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). The reaction is typically complete within 3-12 hours.[8]
4.3.3. Workup and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate (20 mL).[8]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[12]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purify the resulting crude product by flash column chromatography on silica gel, using a suitable solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure coupled product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
Amines such as triethylamine are corrosive and have strong odors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Heck Coupling of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the Heck coupling reaction involving 4-pentyl-4'-iodobiphenyl. This versatile building block is a key intermediate in the synthesis of liquid crystals and can be functionalized through various cross-coupling reactions to generate novel materials and potential pharmaceutical candidates.[1][2] The protocols and data presented herein are illustrative and based on established principles of the Mizoroki-Heck reaction, providing a robust starting point for experimental design and optimization.[3][4]
Introduction to Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, stereoselectivity, and efficiency in creating substituted alkenes.[3][6] The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the active catalyst.[4]
Applications in Materials Science and Drug Discovery
This compound is a well-known precursor in the synthesis of liquid crystals, where the rigid biphenyl core and flexible pentyl chain contribute to the desired mesomorphic properties.[1][7] The reactive iodine substituent allows for further molecular elaboration via cross-coupling reactions.[1] The Heck reaction, in particular, enables the introduction of vinyl groups, which can serve as handles for further functionalization or as integral components of advanced materials and complex organic molecules relevant to drug discovery.[3][8]
Illustrative Heck Coupling of this compound with Methyl Acrylate
This section outlines a representative protocol for the Heck coupling of this compound with methyl acrylate to synthesize methyl (E)-3-(4'-pentyl-[1,1'-biphenyl]-4-yl)acrylate. This product is a potential building block for novel polymers and liquid crystalline materials.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the Heck coupling of this compound with methyl acrylate under various conditions. This data is intended to guide optimization efforts.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | NMP | 120 | 8 | 92 |
| 3 | PdCl₂(PPh₃)₂ (2) | None | NaOAc | DMAc | 100 | 16 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 95 |
Note: This data is illustrative and actual results may vary.
Detailed Experimental Protocol
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes until the solids dissolve. Add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) via syringe.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl (E)-3-(4'-pentyl-[1,1'-biphenyl]-4-yl)acrylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle for the Heck coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Heck Reaction—State of the Art [mdpi.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for various palladium-catalyzed cross-coupling reactions and a cyanation reaction utilizing 4-Pentyl-4'-iodobiphenyl as a key starting material. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly in the development of liquid crystals and other advanced materials.[1]
Overview of Reactions
This compound is an ideal substrate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the iodo-group allows for facile oxidative addition to palladium(0) catalysts, initiating the catalytic cycles of several important cross-coupling reactions. The protocols detailed below cover Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as a palladium-catalyzed cyanation. These reactions enable the synthesis of a diverse array of substituted biphenyl derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is widely used in the synthesis of biaryls and conjugated organic molecules.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Data Presentation:
| Coupling Partner (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/PPh₃ (2) | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~92[3] |
| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | >90 (estimated) |
| 4-Methoxyphenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF/H₂O | Reflux (MW) | 1.5 | 92[3][4] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of arylalkynes. These products are valuable intermediates in the synthesis of liquid crystals and other functional materials.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 eq.).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 40-80 °C, monitoring by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Data Presentation:
| Coupling Partner (R-C≡CH) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | >90 (estimated) |
| Ethynylbenzene | Pd(OAc)₂/PPh₃ (2) | CuI (5) | Et₃N | DMF | 80 | 4 | ~95[6] |
| 1-Heptyne | Pd catalyst (1.2) | CuI (cat.) | Et₃N | H₂O | 65 | 1 | 95[6] |
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and the synthesis of complex organic structures.
Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Experimental Protocol:
A general procedure for the Heck reaction of this compound with an alkene is as follows:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the alkene (1.2-1.5 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Add an anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., triethylamine, 2-3 eq.).
-
Seal the flask and heat the mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Data Presentation:
| Alkene Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 16 | High (qualitative) |
| n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ (1) | NaOAc | DMF | 100 | 2 | >90 (estimated) |
| Ethylene | PdCl₂(PPh₃)₂ (0.1) | Et₃N | Acetonitrile | 100 | 24 | Moderate (qualitative) |
Palladium-Catalyzed Cyanation
The introduction of a cyano group to the biphenyl scaffold is a key step in the synthesis of many liquid crystals, such as 4-cyano-4'-pentylbiphenyl (5CB).[5][8] Palladium-catalyzed cyanation offers a milder alternative to traditional methods.
Reaction Scheme:
Caption: General scheme for the cyanation of this compound.
Experimental Protocol:
A general procedure for the palladium-catalyzed cyanation of this compound is as follows:
-
To a screw-top test tube with a magnetic stir bar, add this compound (1.0 eq.), the palladium precatalyst, a suitable ligand, and the cyanide source (e.g., K₄[Fe(CN)₆]·3H₂O, 0.5 eq.).
-
Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).
-
Add a degassed solvent such as dioxane and an aqueous solution of a base (e.g., 0.05 M KOAc).
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[9]
Data Presentation:
| Cyanide Source | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | None | DMAC | 120 | 5 | 83-96[10] |
| Zn(CN)₂ | Pd(dba)₂/dppf (2) | DMF | 80 | 2 | >90 (estimated) | |
| CuCN | Pd(PPh₃)₄ (5) | DMF | 150 | 24 | High (qualitative)[5] |
Experimental Workflows
The following diagrams illustrate the general workflows for the described reactions.
Workflow for Cross-Coupling Reactions:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Workflow for Cyanation Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. xray.uky.edu [xray.uky.edu]
- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | Benchchem [benchchem.com]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Purification of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Pentyl-4'-iodobiphenyl, a critical intermediate in the synthesis of liquid crystals and a versatile building block in organic and medicinal chemistry.[1] The procedures outlined below are designed to achieve high purity levels (≥99.5%), which are essential for applications in advanced materials and drug development.
Introduction
This compound (CAS No. 69971-79-5) is a white to off-white solid organic compound.[1] Its molecular structure, featuring a rigid biphenyl core, a flexible pentyl chain, and a reactive iodine atom, makes it a valuable precursor for liquid crystal synthesis and various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] For its primary application as a liquid crystal intermediate, exceptionally high purity is paramount, as even trace impurities can disrupt the liquid crystalline phases and degrade performance.[2][3] These protocols describe two common and effective methods for the purification of this compound: recrystallization and flash column chromatography.
Purification Techniques
Recrystallization
Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For biphenyl derivatives, a range of solvents can be effective. Based on the properties of similar compounds, a mixed solvent system or a single non-polar solvent can be employed.
This protocol is adapted from methods used for similar iodinated biphenyl compounds.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot n-hexane. Heat the mixture gently on a hot plate in a fume hood, with stirring, until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For optimal results, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying organic compounds, particularly when dealing with complex mixtures or when recrystallization is ineffective. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
This protocol is based on general procedures for the purification of halogenated aromatic compounds.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 100% hexane). Pack a glass column with the slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 98:2 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the described methods. The data is extrapolated from typical results for analogous compounds.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Recrystallization | ~95 | ≥99.5 | 80-90 | Solvent: n-hexane, slow cooling |
| Flash Column Chromatography | ~95 | ≥99.8 | 75-85 | Stationary Phase: Silica Gel (230-400 mesh), Mobile Phase: Hexane/Ethyl Acetate Gradient |
Visualizations
The following diagrams illustrate the workflows for the purification techniques described.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
References
Application of 4-Pentyl-4'-iodobiphenyl in Organic Electronics: A Detailed Overview
Introduction: 4-Pentyl-4'-iodobiphenyl is a versatile organic compound that serves as a crucial building block in the synthesis of advanced materials for organic electronics. Its rigid biphenyl core, flexible pentyl chain, and reactive iodine atom make it an ideal precursor for creating liquid crystalline semiconductors and other functional organic molecules.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the use of this compound in the fabrication of organic electronic devices, particularly Organic Field-Effect Transistors (OFETs).
Synthesis of Active Materials
The key to utilizing this compound in organic electronics lies in extending its π-conjugated system through cross-coupling reactions. The reactive iodine atom readily participates in well-established reactions such as Sonogashira and Suzuki couplings, allowing for the introduction of various functional groups and the synthesis of larger, more complex organic semiconductors.[1]
Sonogashira Coupling Protocol for Synthesis of 4-Pentyl-4'-(phenylethynyl)biphenyl
A common application of this compound is the synthesis of tolane-type liquid crystals, such as 4-Pentyl-4'-(phenylethynyl)biphenyl, which can exhibit liquid crystalline properties and have potential as organic semiconductors.
Experimental Protocol:
-
Reaction Setup: In a dried Schlenk flask, dissolve this compound (1 equivalent) and phenylacetylene (1.2 equivalents) in a degassed solvent mixture of triethylamine and toluene (2:1 v/v).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80°C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield the pure 4-Pentyl-4'-(phenylethynyl)biphenyl.
Suzuki Coupling Protocol for Synthesis of a Thiophene-Biphenyl Derivative
For applications requiring materials with broader absorption and potentially higher charge carrier mobility, thiophene units can be coupled to the biphenyl core.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), a thiophene boronic acid derivative (1.5 equivalents), and a base such as potassium carbonate (3 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Reaction Conditions: Add a degassed mixture of toluene and water (4:1 v/v) and heat the reaction mixture to 90°C under an inert atmosphere for 48 hours with vigorous stirring.
-
Work-up and Purification: After cooling, the organic layer is separated, washed with brine, and dried. The solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to obtain the desired thiophene-biphenyl derivative.
Fabrication of Organic Field-Effect Transistors (OFETs)
Once the desired organic semiconductor is synthesized from this compound, it can be used as the active layer in an OFET. The general fabrication process for a bottom-gate, top-contact OFET is outlined below.
Experimental Protocol:
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 300 nm thick), which acts as the gate electrode and gate dielectric, respectively, is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrate is then dried under a stream of nitrogen.
-
Surface Treatment: To improve the interface quality, the SiO2 surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This is achieved by immersing the substrate in a dilute solution of OTS in toluene.
-
Active Layer Deposition: The synthesized organic semiconductor is dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene) to form a solution (typically 0.5-1 wt%). This solution is then deposited onto the prepared substrate using spin-coating to form a thin film. The film is subsequently annealed at a specific temperature to improve its crystallinity and morphology.
-
Source and Drain Electrode Deposition: Finally, gold source and drain electrodes (typically 50 nm thick) are thermally evaporated onto the organic semiconductor film through a shadow mask to define the channel length and width of the transistor.
Device Performance and Characterization
While specific performance data for OFETs based on simple derivatives of this compound are not extensively reported in the literature, the performance of OFETs based on related thiophene/phenylene co-oligomers can provide an indication of the potential of these materials. For instance, single-crystal OFETs of 2,6-bis(5-phenylthiophen-2-yl)-1,1′-biphenyl (BPTB) have shown ambipolar transport characteristics.
Quantitative Data Summary:
| Material Class | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Device Type |
| Thiophene/Phenylene Co-Oligomers | Hole: ~10⁻² - 10⁻¹; Electron: ~10⁻³ - 10⁻² | > 10⁵ | Single-Crystal OFET |
Note: The data presented is for a related class of materials and serves as a general benchmark. The actual performance of devices based on derivatives of this compound would need to be experimentally determined.
Visualizing the Workflow and Relationships
Synthesis and Device Fabrication Workflow:
Caption: Workflow from precursor to OFET device.
Structure-Property Relationship:
Caption: Key structure-property relationships.
References
Application Notes: 4-Pentyl-4'-iodobiphenyl as a Precursor for the Synthesis of Novel Pharmaceutical Agents
Introduction
4-Pentyl-4'-iodobiphenyl is a versatile chemical intermediate characterized by a rigid biphenyl core, a flexible pentyl chain, and a reactive iodine atom. While it is widely recognized for its applications in the field of liquid crystals, its structural features make it an attractive starting material for the synthesis of complex organic molecules, including novel pharmaceutical agents. The presence of the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
This document outlines the potential application of this compound as a precursor in the synthesis of cannabinoid receptor (CB) modulators, a class of compounds with significant therapeutic potential for treating a range of conditions including neuropathic pain, inflammation, and neurodegenerative disorders. Specifically, we present a hypothetical synthetic route to a novel biphenyl carboxamide analog, a structural motif known to exhibit affinity for the CB2 receptor.
Application: Synthesis of a Hypothetical CB2 Receptor Modulator
The proposed application focuses on the synthesis of N-((4'-pentyl-[1,1'-biphenyl]-4-yl)methyl)acetamide, a hypothetical analog of known biphenyl carboxamide CB2 receptor ligands. The synthesis leverages a key Suzuki-Miyaura coupling reaction to construct the core biphenyl structure, followed by functional group manipulations to introduce the carboxamide moiety.
Data Presentation
The following tables summarize quantitative data for the key steps in the proposed synthesis. The data is representative of typical yields and conditions for similar reactions reported in the scientific literature.
Table 1: Suzuki-Miyaura Coupling of this compound and (4-(aminomethyl)phenyl)boronic acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 92 |
| 3 | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | DMF/H₂O | 110 | 6 | 88 |
Table 2: Acetylation of (4'-pentyl-[1,1'-biphenyl]-4-yl)methanamine
| Entry | Acetylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | DCM | 25 | 2 | 95 |
| 2 | Acetyl Chloride | Triethylamine | THF | 0-25 | 1 | 93 |
Experimental Protocols
Protocol 1: Synthesis of (4'-pentyl-[1,1'-biphenyl]-4-yl)methanamine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with (4-(aminomethyl)phenyl)boronic acid.
Materials:
-
This compound (1.0 equiv)
-
(4-(aminomethyl)phenyl)boronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, (4-(aminomethyl)phenyl)boronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (4'-pentyl-[1,1'-biphenyl]-4-yl)methanamine.
Protocol 2: Synthesis of N-((4'-pentyl-[1,1'-biphenyl]-4-yl)methyl)acetamide
This protocol describes the acetylation of the amine product from Protocol 1.
Materials:
-
(4'-pentyl-[1,1'-biphenyl]-4-yl)methanamine (1.0 equiv)
-
Acetic anhydride (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve (4'-pentyl-[1,1'-biphenyl]-4-yl)methanamine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction for completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Mandatory Visualization
Synthesis of 4-Pentyl-4'-iodobiphenyl and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-pentyl-4'-iodobiphenyl, a versatile building block in organic synthesis, and its subsequent derivatization through Suzuki and Ullmann cross-coupling reactions. These compounds are of significant interest in the development of liquid crystals, as well as in the pharmaceutical and materials science industries.
Introduction
This compound is a key intermediate characterized by a biphenyl core with a pentyl group at one para-position and an iodine atom at the other. This structure provides a unique combination of a lipophilic alkyl chain and a reactive aryl iodide, making it an ideal substrate for various cross-coupling reactions. The iodine atom serves as an excellent leaving group in palladium- and copper-catalyzed reactions, allowing for the facile introduction of a wide range of functionalities to construct more complex molecular architectures. This application note details a reliable synthetic route to this compound and showcases its utility in the synthesis of novel biphenyl derivatives.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with commercially available biphenyl. The overall synthetic strategy involves the introduction of the pentyl group via a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, and finally, a regioselective iodination of the resulting 4-pentylbiphenyl.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pentyl-4'-iodobiphenyl
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your 4-Pentyl-4'-iodobiphenyl synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and similar asymmetric biphenyls are through transition metal-catalyzed cross-coupling reactions. The three main approaches are:
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl boronic acid or ester with an aryl halide. For this synthesis, you could couple 4-pentylphenylboronic acid with 1,4-diiodobenzene or 4-iodophenylboronic acid with 1-bromo-4-pentylbenzene.
-
Ullmann Coupling: This classic method uses a copper catalyst to couple two aryl halides. While traditionally used for symmetrical biphenyls, modern modifications allow for cross-coupling reactions.
-
Grignard-based Cross-Coupling (e.g., Kumada Coupling): This involves the reaction of a Grignard reagent (e.g., 4-pentylphenylmagnesium bromide) with an aryl halide (e.g., 1,4-diiodobenzene) in the presence of a nickel or palladium catalyst. An alternative two-step approach involves the synthesis of 4-pentylbiphenyl followed by a selective iodination.
Q2: Which synthetic method generally provides the highest yield?
A2: The Suzuki-Miyaura coupling is often favored for its high yields (frequently >90%), mild reaction conditions, and excellent functional group tolerance.[1] However, the optimal method can be substrate-dependent. A Grignard-based approach can also be high-yielding, but the reagents are highly sensitive to moisture and air.[2][3] The classic Ullmann reaction often requires harsh conditions, though modern protocols have improved its scope and yield.[4]
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through a combination of techniques. After aqueous workup to remove inorganic salts and water-soluble impurities, the crude product is often subjected to column chromatography on silica gel. Elution with a non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate, is common.[5] Recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) can be used for further purification to obtain a white or off-white solid.[2][6]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Suggested Solution |
| Low or no conversion of starting materials | Inactive catalyst (oxidized Pd(0)) | Ensure rigorous degassing of solvents and the reaction vessel. Use a fresh catalyst or a pre-catalyst that is readily reduced in situ. |
| Improper base selection or insufficient amount | The base is crucial for activating the boronic acid. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure at least 2 equivalents are used. | |
| Insufficient reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 80-110 °C. | |
| Significant formation of homocoupled byproducts (e.g., 4,4'-dipentylbiphenyl or 4,4'-diiodobiphenyl) | Presence of oxygen in the reaction mixture | Improve the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas for an extended period).[7] |
| Inefficient reduction of a Pd(II) precatalyst | Consider using a direct Pd(0) source like Pd(PPh₃)₄. | |
| Formation of dehalogenated starting material | Presence of a hydride source | Use high-purity, dry solvents and reagents. Consider a different base that is less likely to promote this side reaction. |
| Decomposition of boronic acid (protodeboronation) | Presence of water and/or prolonged reaction at high temperature | Use anhydrous conditions if possible. Minimize reaction time and temperature. Consider using more stable boronic esters (e.g., pinacol esters). |
Low Yield in Ullmann Coupling
| Symptom | Potential Cause | Suggested Solution |
| Reaction fails to proceed or is very slow | Inactive copper catalyst | Use activated copper powder or a reliable Cu(I) source. Activation can sometimes be achieved by washing copper powder with dilute acid to remove the oxide layer. |
| Harsh reaction conditions leading to decomposition | Modern Ullmann protocols often employ ligands (e.g., phenanthrolines, amino acids) that allow for milder reaction temperatures.[4] | |
| Poor solvent choice | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used. In some cases, non-polar solvents like xylene can be effective with the right catalyst system.[8] | |
| Formation of multiple byproducts | Lack of selectivity in cross-coupling | The use of appropriate ligands can improve the selectivity of unsymmetrical Ullmann couplings. |
Low Yield in Grignard-based Cross-Coupling
| Symptom | Potential Cause | Suggested Solution |
| Grignard reagent fails to form | Presence of moisture or oxygen | All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Maintain a positive pressure of an inert gas (argon or nitrogen).[2][3] |
| Inactive magnesium surface | Use fresh magnesium turnings. The reaction can be initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][9] | |
| Low yield of the cross-coupled product | Homocoupling of the Grignard reagent (Wurtz-Fittig reaction) | This is a common side reaction.[3] Slow addition of the Grignard reagent to the solution of the aryl halide and catalyst at a low temperature can minimize this. |
| Low catalyst activity (for Kumada coupling) | Ensure the nickel or palladium catalyst is active. A variety of ligands can be screened to improve catalyst performance and stability.[10] | |
| Significant amount of biphenyl byproduct (from the Grignard of an aryl bromide) | Coupling between the Grignard reagent and unreacted aryl bromide | This is favored at higher concentrations of the aryl bromide and elevated temperatures.[2][3] Control the rate of addition and maintain a moderate reaction temperature. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for Biphenyl Synthesis
| Parameter | Suzuki-Miyaura Coupling | Ullmann Coupling | Grignard (Kumada) Coupling |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper (e.g., CuI, Cu powder) | Nickel or Palladium (e.g., Ni(dppp)Cl₂, Pd(dppf)Cl₂) |
| Reactant 1 | Arylboronic acid/ester | Aryl iodide/bromide | Grignard reagent (ArMgX) |
| Reactant 2 | Aryl iodide/bromide/triflate | Aryl iodide/bromide | Aryl iodide/bromide/chloride |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Often not required for homocoupling; K₂CO₃ or other bases for cross-coupling | Not required |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | DMF, DMSO, NMP, or neat | Diethyl ether, THF |
| Temperature | 80 - 110 °C | 150 - 250 °C (classic), lower with ligands | Room temperature to reflux |
| Typical Yield | High to Excellent (>90% possible)[6] | Moderate to Good (can be variable)[11] | Moderate to High (variable)[10] |
| Functional Group Tolerance | Excellent[12] | Poor (classic), improved with modern methods | Low (Grignard reacts with acidic protons and carbonyls)[13] |
Experimental Protocols
Note: These are generalized protocols and may require optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents where specified.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-pentylphenylboronic acid with 1,4-diiodobenzene.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-pentylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring at 90-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield this compound.
Protocol 2: Synthesis via Grignard Reaction and Iodination
Step A: Synthesis of 4-Pentylbiphenyl via Kumada Coupling
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings (1.1 eq). Add a small amount of a solution of 1-bromo-4-pentylbenzene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction (a crystal of iodine may be added to aid initiation). Once the reaction begins, add the remaining 1-bromo-4-pentylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional hour.
-
Coupling Reaction: In a separate flask, dissolve a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and 4-iodobromobenzene (1.0 eq) in anhydrous THF. Cool this solution in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent to the catalyst mixture via cannula or dropping funnel.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of dilute HCl. Extract the product with diethyl ether, wash with saturated NaHCO₃ and brine, and dry the organic layer.
-
Purification: Concentrate the organic phase and purify by column chromatography to obtain 4-pentylbiphenyl.
Step B: Iodination of 4-Pentylbiphenyl
-
Reaction Setup: Dissolve 4-pentylbiphenyl (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Iodinating Agent: Add an iodinating reagent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., silver mesylate).[14]
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Workup: Upon completion, quench any remaining iodinating agent with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with water and brine, and dry.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography and/or recrystallization to yield this compound.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Purification of 4-Pentyl-4'-iodobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyl-4'-iodobiphenyl. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in this compound typically arise from its synthesis, which often involves a Suzuki coupling reaction. These impurities may include:
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Unreacted starting materials: Such as 4-iodobiphenyl, 4-pentylboronic acid, or a similar organoboron reagent.
-
Homocoupling byproducts: For example, 4,4'-dipentylbiphenyl (from the coupling of two pentylboronic acid molecules) or biphenyl (from the starting materials).
-
Residual catalyst: Palladium catalysts used in the coupling reaction may persist in the crude product.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is better suited for separating mixtures with multiple components or when impurities have similar solubility to the desired product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 or biphenyl column is often suitable.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: Provides a highly accurate determination of purity by comparing the integral of a signal from the analyte with that of a certified internal standard.[1]
-
Gas Chromatography (GC): Useful for identifying and quantifying volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent or solvent system. Incrementally add more hot solvent until the compound dissolves. |
| "Oiling out" instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try a different solvent system. Purify by column chromatography first to remove the bulk of impurities. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. |
| Low recovery of purified product. | Too much solvent was used; crystals were filtered before crystallization was complete; product is significantly soluble in the cold solvent. | Concentrate the mother liquor and cool again to recover more product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | Inappropriate mobile phase; column overloading; incorrect stationary phase. | Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Compound elutes too quickly (low retention). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane). |
| Compound does not elute from the column. | The mobile phase is not polar enough; the compound may be degrading on the stationary phase. | Gradually increase the polarity of the mobile phase. If degradation is suspected, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[2] |
| Streaking or tailing of bands. | The compound is interacting too strongly with the stationary phase; the sample is not sufficiently soluble in the mobile phase. | Add a small amount of a more polar solvent to the mobile phase. Ensure the sample is fully dissolved before loading onto the column. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, water, hexane, ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) and heat gently while stirring until the solid is completely dissolved.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography of this compound
This protocol provides a general method for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes typical analytical data for this compound before and after purification.
| Analytical Method | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White crystalline solid[4] |
| Purity (by HPLC) | ~90% | >99.5%[4][5] |
| Purity (by qNMR) | Not typically performed | >99% |
| Melting Point | Broad range | Sharp, well-defined range |
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting the appropriate purification method for this compound.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Pentyl-4'-iodobiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-pentyl-4'-biphenyl derivatives via Suzuki-Miyaura cross-coupling. Here, we address common challenges, provide troubleshooting solutions, and present optimized protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Suzuki-Miyaura coupling for synthesizing 4-pentyl-4'-substituted biphenyls?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide.[1] For the synthesis of a 4-pentyl-4'-substituted biphenyl, this typically involves the reaction of a 4-pentylphenylboronic acid with a 4'-iodobiphenyl derivative (or vice-versa) in the presence of a palladium catalyst and a base.[2]
Q2: Which coupling partners should I choose: 4-pentylphenylboronic acid and 4-iodobiphenyl, or 4-iodophenylboronic acid and 4-pentylbenzene?
Both routes are viable. However, the reactivity of the aryl halide is a key consideration. Aryl iodides are generally more reactive than aryl bromides or chlorides in the oxidative addition step of the catalytic cycle.[3] Therefore, using 4-pentyl-4'-iodobiphenyl as one of the coupling partners is a common and effective strategy.
Q3: What are the most common side reactions in this type of Suzuki coupling?
Common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid or the aryl halide to form symmetrical biphenyls.[4]
-
Dehalogenation: The replacement of the iodine atom on the biphenyl core with a hydrogen atom.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.
Q4: How critical is the purity of my reagents and solvents?
The purity of all reaction components is crucial for a successful Suzuki-Miyaura coupling. Impurities in the starting materials, catalyst, or solvents can inhibit the catalyst and lead to low yields or failed reactions. Ensure that your solvents are anhydrous and that all reagents are of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently strong or insoluble base. 3. Inappropriate solvent. 4. Reaction temperature is too low. | 1. Use a fresh, high-quality palladium catalyst and an appropriate ligand. Consider using a pre-catalyst. 2. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure adequate solubility of the base. 3. Choose a solvent system that ensures the solubility of all reactants (e.g., dioxane, THF, toluene, DMF). 4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Significant formation of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of the Pd(II) pre-catalyst. | 1. Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Use a direct Pd(0) source or ensure efficient in-situ reduction of the Pd(II) pre-catalyst. |
| Formation of dehalogenated starting material (4-pentylbiphenyl) | Presence of a hydride source in the reaction mixture. | Use high-purity, anhydrous solvents. Consider using a different base that is less likely to act as a hydride source. |
| Protodeboronation of the boronic acid | 1. Presence of water or other proton sources. 2. Elevated reaction temperatures. | 1. Use anhydrous solvents and reagents. 2. Employ milder reaction conditions, such as lower temperatures and shorter reaction times, if feasible. |
| Reaction is sluggish or stalls | Steric hindrance from the biphenyl core and the pentyl group. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the catalytic cycle.[4] |
Optimized Reaction Conditions
The following tables provide a summary of typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides. These should serve as a starting point for the optimization of the this compound coupling.
Table 1: Recommended Catalysts and Ligands
| Catalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 1-5 | A common choice, but may be less effective for sterically hindered substrates. |
| Pd(OAc)₂ | SPhos | 1-3 | Buchwald ligands like SPhos are excellent for challenging couplings.[4] |
| Pd₂(dba)₃ | XPhos | 1-3 | Another highly effective Buchwald ligand for sterically demanding substrates.[4] |
| [Pd(IPr)Cl₂]₂ | - | 1-3 | An example of an N-heterocyclic carbene (NHC) pre-catalyst. |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent | Temperature (°C) |
| K₃PO₄ | 2-3 | 1,4-Dioxane/H₂O | 80-110 |
| Cs₂CO₃ | 2-3 | Toluene/H₂O | 80-110 |
| K₂CO₃ | 2-3 | DMF/H₂O | 80-110 |
| Na₂CO₃ | 2-3 | Ethanol/H₂O | 70-90 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and should be optimized for your specific substrates and laboratory conditions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-pentyl-4'-substituted biphenyl.
Visualizing the Workflow and Troubleshooting Logic
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise representation of the experimental procedure for a typical Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Biphenyl Liquid Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of biphenyl liquid crystals.
Frequently Asked Questions (FAQs)
Synthesis & Reaction Issues
Q1: My Suzuki-Miyaura coupling reaction for biphenyl synthesis is giving a low yield. What are the possible causes and solutions?
A1: Low yields in Suzuki-Miyaura coupling are a common problem, often stemming from several factors related to reactants, catalysts, or reaction conditions. Sterically hindered or electron-poor substrates can be particularly challenging.[1][2][3] Key areas to investigate include the quality of your starting materials, the integrity of your catalyst system, and the optimization of reaction parameters.
Troubleshooting Guide: Low-Yield Suzuki-Miyaura Coupling
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using pre-catalysts like XPhos Pd G4 for challenging couplings.[4] Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolytic Deboronating | This is common with sterically hindered or electron-poor boronic acids.[3][5] Use rigorously anhydrous solvents and reagents, and handle them under an inert atmosphere.[3][5] |
| Inefficient Ligand | For sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos or Davephos are often more effective.[2] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For electron-poor substrates, a system of KOH as the base and NMP as the solvent has been shown to be effective.[2] Other common systems include K2CO3 in DMF/H2O.[6] |
| Reaction Temperature Too Low | Some couplings, especially with challenging substrates, require higher temperatures (e.g., 90°C) to proceed to completion.[2][3] Monitor the reaction by TLC to check for the consumption of starting material. |
| Presence of Oxygen | Oxygen can deactivate the palladium catalyst. Ensure the reaction mixture is thoroughly degassed before heating. |
Below is a troubleshooting workflow to diagnose low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: I am observing significant homocoupling of my aryl halide or boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, especially at higher temperatures.[1] To minimize it, you can lower the reaction temperature and carefully optimize the stoichiometry of the reactants. The addition of additives like phenol has also been reported to suppress homocoupling.[1] In some cases, the choice of catalyst and ligand system can significantly influence the prevalence of this side product.
Q3: What are common side products in the synthesis of 4-cyano-4'-alkylbiphenyls (e.g., 5CB), and how can I avoid them?
A3: A frequent side product during the synthesis of cyanobiphenyls is the corresponding amide, which forms from the hydrolysis of the nitrile group.[7] This can happen if there is excess water in the reaction mixture or if the reaction conditions (e.g., prolonged heating, harsh basic or acidic conditions) favor hydrolysis.[7] To avoid this, use anhydrous solvents and reagents and work up the reaction promptly upon completion.[7]
Purification & Isolation Issues
Q1: My biphenyl liquid crystal is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This is often due to high levels of impurities or because the solution is supersaturated at a temperature above the compound's melting point.[8]
Here are some strategies to resolve this:
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling out.[8]
-
Use Less Solvent: Dissolve the crude product in the minimum amount of hot solvent required. Excess solvent can lead to oiling out.
-
Change Solvent System: Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[7]
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface or add a seed crystal of the pure compound.[7]
-
Further Purification: The oil may be due to impurities. Consider purifying the material further using column chromatography before attempting recrystallization again.[7]
Q2: The yield after recrystallization is very low. How can I improve it?
A2: Low recovery is a common issue in recrystallization. To improve your yield, consider the following:[8]
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent needed to dissolve your compound. Any excess will keep more of your product in solution upon cooling.
-
Sufficient Cooling: Cool the solution thoroughly in an ice bath to maximize precipitation, as the solubility of your compound will be lowest at lower temperatures.
-
Recover a Second Crop: Concentrate the mother liquor (the solution left after the first filtration) by boiling off some solvent and cooling again. This can yield a second crop of crystals, though they may be less pure than the first.
Characterization & Properties
Q1: My synthesized biphenyl compound does not show the expected liquid crystalline phase. What could be the issue?
A1: The absence of a liquid crystal phase, or mesophase, can be due to several factors:
-
Purity: Impurities can significantly disrupt the long-range molecular ordering required for liquid crystal formation, often lowering or completely suppressing the clearing point (the temperature at which the material becomes an isotropic liquid). Ensure the compound is highly pure.
-
Molecular Structure: The liquid crystalline properties are highly dependent on the molecular structure. Even small changes to the rigid core or the flexible alkyl chains can eliminate the mesophase. Verify the structure of your synthesized compound using NMR and mass spectrometry.
-
Incorrect Identification: The transition temperatures might be outside the expected range. Use differential scanning calorimetry (DSC) to accurately determine phase transition temperatures and polarized optical microscopy to visually confirm the presence and type of mesophase.[9][10] For example, 4-cyano-4'-pentylbiphenyl (5CB) has a well-defined crystal-to-nematic transition at 22.5 °C and a nematic-to-isotropic transition at 35.0 °C.[11][12]
Phase Transition Data for 4-Cyano-4'-pentylbiphenyl (5CB)
| Transition | Temperature (°C) |
|---|---|
| Crystal → Nematic | 22.5[11][12] |
| Nematic → Isotropic (Clearing Point) | 35.0[11][12] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the synthesis of a biphenyl derivative. Quantities and specific reagents should be optimized for your specific substrates.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K2CO3 or KOH, 2.5 mmol).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N2 or Argon) for 10-15 minutes.
-
Add Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol) and the appropriate ligand if necessary. Add the degassed solvent (e.g., DMF/H2O 95:5, 10 mL).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.[2]
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.[7]
General Protocol for Recrystallization
-
Dissolution: Place the crude biphenyl product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, hexane). Heat the mixture gently while stirring until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
The diagram below illustrates the general workflow from synthesis to characterization.
Caption: General workflow for the synthesis and purification of biphenyl liquid crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arxiv.org [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Stabilizing 4-Pentyl-4'-iodobiphenyl for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 4-Pentyl-4'-iodobiphenyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, providing potential causes and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid (e.g., turning yellow or brown) | - Photodegradation: Exposure to UV or ambient light can cause the cleavage of the carbon-iodine bond. - Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat. - Contamination: Introduction of impurities during handling. | - Store the compound in an amber glass vial to protect it from light. - For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. - Handle the compound in a clean, dry environment, and use clean spatulas and glassware. |
| Appearance of new peaks in HPLC or GC-MS analysis | - Chemical Degradation: The compound has started to break down into impurities. Common degradation pathways for iodoaromatic compounds include deiodination. | - Review storage conditions (temperature, light, and humidity). - A forced degradation study can help identify potential degradation products and confirm the stability-indicating nature of your analytical method.[1] |
| Decreased purity over time confirmed by analytical methods | - Thermal Degradation: Storage at elevated temperatures can accelerate decomposition. - Hydrolysis: Reaction with moisture, although less common for this compound, can be a factor under humid conditions. | - Store the compound at a consistently low temperature. For long-term storage, -20°C is recommended. - Ensure the storage container is tightly sealed to prevent moisture ingress. Consider storing in a desiccator. |
| Inconsistent results in subsequent reactions or formulations | - Degraded Starting Material: Using a degraded stock of this compound will affect the outcome of your experiments. | - Always check the purity of the compound before use, especially if it has been stored for an extended period. - If degradation is suspected, purify the material (e.g., by recrystallization) if possible, or use a fresh batch. |
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, this compound, which is a white or off-white solid, should be stored at -20°C in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2] This minimizes exposure to light, oxygen, and moisture, which are the primary drivers of degradation.
2. What are the likely degradation pathways for this compound?
The most probable degradation pathway is the cleavage of the carbon-iodine bond, a process known as deiodination. This can be initiated by exposure to light (photodegradation) or high temperatures (thermal degradation). This can lead to the formation of 4-pentylbiphenyl and other related impurities.
3. Are there any recommended stabilizers for this compound?
While specific stabilizers for this compound are not extensively documented in publicly available literature, the use of antioxidants can be explored. Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[3][4] However, their compatibility with this compound and its downstream applications (e.g., liquid crystal formulations or specific organic reactions) must be experimentally verified. It is recommended to conduct a small-scale compatibility study before adding any stabilizer to your bulk material.
4. How can I assess the stability of my this compound sample?
The stability of your sample can be assessed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These methods can separate the parent compound from any degradation products, allowing for accurate purity determination over time. A long-term stability study under recommended storage conditions is the most definitive way to establish a shelf-life.[7][8]
5. Is this compound sensitive to air?
Given the reactive nature of the iodine atom, it is prudent to treat this compound as an air-sensitive compound.[2] Exposure to oxygen, especially in the presence of light or heat, can lead to oxidative degradation. Therefore, storage under an inert atmosphere is recommended for long-term preservation of purity.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to rapidly assess the stability of this compound under stressed conditions to predict its long-term stability.
Objective: To evaluate the stability of this compound under elevated temperature and humidity.
Methodology:
-
Sample Preparation:
-
Place approximately 100 mg of this compound into three separate, loosely capped, 20 mL amber glass vials.
-
Prepare a control sample by placing 100 mg of the compound in a tightly sealed amber glass vial stored at -20°C.
-
-
Storage Conditions:
-
Place the three sample vials in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).[7]
-
-
Testing Schedule:
-
Analysis:
-
At each time point, remove one vial from the stability chamber.
-
Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.
-
Analyze the sample using a validated stability-indicating HPLC or GC-MS method (see Protocol 3 for an example).
-
Quantify the amount of this compound and any significant degradation products.
-
Data Presentation:
| Time Point | Storage Condition | Purity of this compound (%) | Total Impurities (%) | Appearance |
| 0 | -20°C (Control) | (Initial Purity) | (Initial Impurities) | White to off-white solid |
| 1 Month | 40°C / 75% RH | |||
| 3 Months | 40°C / 75% RH | |||
| 6 Months | 40°C / 75% RH |
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and establish the degradation pathways of this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).[1]
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.[1]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 12 hours, protected from light.[1]
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours.[1]
-
Photodegradation (Solid State): Expose a thin layer of solid this compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark in the same chamber.
-
-
Sample Preparation for Analysis:
-
For the hydrolysis samples, neutralize the solutions before dilution.
-
Dissolve the solid samples from thermal and photodegradation studies in the analytical solvent.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase or an appropriate solvent for GC-MS.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| Acid Hydrolysis (0.1 M HCl, 60°C) | |||
| Base Hydrolysis (0.1 M NaOH, 60°C) | |||
| Oxidation (3% H₂O₂, RT) | |||
| Thermal (80°C, solid) | |||
| Photodegradation (UV light, solid) |
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the purity of this compound.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water is a good starting point. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation Parameters to Consider:
-
Specificity: Demonstrate that the method can resolve the main peak from any degradation products generated during the forced degradation study.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logical relationship between degradation factors and stabilization measures.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Suzuki Coupling with Aryl Iodides
This troubleshooting guide provides solutions to common issues encountered during Suzuki coupling reactions involving aryl iodides. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an aryl iodide resulting in a low yield or failing completely?
Low yields in Suzuki coupling reactions with aryl iodides can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize, leading to reduced activity. Ensure your palladium source and ligands are handled under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[1][2] Some precatalysts, like Pd(II) salts, can lead to side reactions if the reduction to Pd(0) is inefficient.[1]
-
Incorrect Ligand Choice: While aryl iodides are generally reactive, the choice of phosphine ligand can significantly impact the reaction's efficiency. Bulky and electron-rich ligands often promote the oxidative addition and reductive elimination steps.[3][4] However, an excess of a monodentate ligand like PPh3 at lower temperatures can sometimes inhibit the reaction.[5]
-
Catalyst Poisoning: The iodide anion formed during the reaction can act as a catalyst poison. Using a biphasic solvent system can help by partitioning the iodide salt into the aqueous phase.[1]
-
-
Reaction Conditions:
-
Suboptimal Temperature: While aryl iodides are reactive electrophiles, some reactions may require heating to proceed at an optimal rate. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions. A surprising finding is that some "classical" Pd/PPh3 systems can be inefficient at lower temperatures (~50 °C) with aryl iodides compared to aryl bromides.[5]
-
Improper Base Selection: The base plays a crucial role in activating the boronic acid. The choice of base can significantly affect the reaction rate and yield.[6] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The strength and solubility of the base should be considered based on the specific substrates.
-
Inadequate Mixing: In biphasic reactions, vigorous stirring is essential to ensure proper mixing between the organic and aqueous phases, maximizing the reaction rate.[1]
-
-
Substrate-Related Problems:
-
Steric Hindrance: Highly substituted aryl iodides or boronic acids can slow down the reaction. In such cases, using bulkier ligands may be beneficial.[3]
-
Protodeboronation: Boronic acids can be unstable and undergo hydrolysis (protodeboronation), especially with heteroaryl boronic acids or under harsh basic conditions.[1][7] Using anhydrous conditions with a base like K₃PO₄ or employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[1]
-
Q2: I am observing significant amounts of homocoupling product from my boronic acid. What is the cause and how can I prevent it?
Homocoupling of the boronic acid is a common side reaction that leads to the formation of a biaryl species derived from two boronic acid molecules.
-
Presence of Oxygen: The primary cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[7][8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7][9]
-
Inefficient Catalyst Generation: If using a Pd(II) precatalyst, inefficient reduction to the active Pd(0) species can leave residual Pd(II) that promotes homocoupling.[7]
Q3: My starting aryl iodide is being consumed, but I am isolating the corresponding arene (dehalogenation) instead of the desired biaryl product. How can I address this?
Dehalogenation is a side reaction where the aryl iodide is reduced to the corresponding arene.
-
Mechanism: This can occur after the oxidative addition step. The resulting arylpalladium(II) intermediate may react with a hydride source in the reaction mixture, followed by reductive elimination to form the dehalogenated product.[7] Potential hydride sources include amine bases or alcoholic solvents.[7]
-
Solutions:
-
Choice of Base and Solvent: Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue.
-
Increase Oxidative Addition Rate: Since aryl iodides already have a fast rate of oxidative addition, this is less common than with less reactive halides. However, ensuring the catalyst is highly active can help the desired cross-coupling pathway outcompete the dehalogenation side reaction.[7]
-
Data Presentation
Table 1: Effect of Ligand on Suzuki Coupling Yield with Aryl Iodide
| Entry | Ligand | Cone Angle (°) | Yield (%) |
| 1 | PPh₃ | 145 | Efficient |
| 2 | P(o-tol)₃ | 194 | Efficient |
| 3 | TTMPP | 212 | Inefficient |
| 4 | AsPh₃ | 147 | Efficient |
| 5 | P(p-tol)₃ | 145 | Efficient |
| 6 | dppf | 104 (bite angle) | Varies |
| 7 | dppe | 85 (bite angle) | Varies |
Data adapted from a study on Suzuki-Miyaura couplings of aryl iodides, highlighting that while many monodentate ligands are effective, extremely bulky ligands can be inefficient. The performance of bidentate ligands can vary.[5]
Table 2: Influence of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | High |
| 2 | Na₂CO₃ | Toluene/H₂O | High |
| 3 | Cs₂CO₃ | Toluene/H₂O | High |
| 4 | K₃PO₄ | Toluene/H₂O | High |
| 5 | NaOH | Toluene/H₂O | Moderate-High |
| 6 | Triethylamine | Toluene/H₂O | Low |
Illustrative data compiled from various sources. Yields are highly dependent on the specific substrates and reaction conditions. Inorganic bases generally provide higher yields in aqueous solvent mixtures.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
This protocol is adapted from general procedures for Suzuki-Miyaura reactions.[6][12][13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Interrelationships between key parameters affecting Suzuki coupling outcomes.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
Preventing dimerization in 4-Pentyl-4'-iodobiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pentyl-4'-iodobiphenyl in cross-coupling reactions. The focus is on preventing the common issue of homodimerization, which leads to the formation of 4,4'-dipentylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in cross-coupling reactions?
A1: The most prevalent side reaction is the homocoupling (dimerization) of this compound to form 4,4'-dipentylbiphenyl. This unwanted reaction can significantly reduce the yield of the desired heterocoupled product and complicate the purification process.
Q2: Which reaction parameters are most critical to control in order to minimize the formation of the 4,4'-dipentylbiphenyl dimer?
A2: Several parameters are crucial for minimizing dimerization. The choice of catalyst, ligand, base, and solvent all play significant roles. Additionally, reaction temperature and the stoichiometry of the reactants are critical factors that need to be carefully optimized to favor the desired cross-coupling pathway over the homocoupling side reaction.
Q3: Are there specific catalyst systems that are known to reduce homocoupling of aryl iodides like this compound?
A3: Yes, modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, are effective in minimizing homocoupling. For instance, ligands like SPhos and XPhos have been shown to promote efficient cross-coupling at the expense of the undesired dimerization. The choice of palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, can also influence the outcome of the reaction.
Q4: Can the choice of base influence the extent of dimerization?
A4: Absolutely. The strength and type of base can have a significant impact on the reaction. While a base is necessary to activate the boronic acid partner in a Suzuki-Miyaura coupling, a very strong base or a high concentration of base can sometimes promote side reactions, including homocoupling. Weaker inorganic bases like K3PO4 or K2CO3 are often preferred over stronger bases like NaOH or KOH to suppress this side reaction.
Troubleshooting Guide: Minimizing Dimerization of this compound
This guide provides a systematic approach to troubleshoot and minimize the formation of the 4,4'-dipentylbiphenyl dimer in your cross-coupling reactions.
Problem: High percentage of 4,4'-dipentylbiphenyl dimer observed in the reaction mixture.
Workflow for Troubleshooting Dimerization
Caption: A flowchart illustrating the step-by-step troubleshooting process for minimizing dimerization.
Step 1: Evaluate and Optimize the Catalyst System
The catalyst system is the most critical factor in controlling the selectivity of the cross-coupling reaction.
-
Rationale: The ligand on the palladium catalyst influences both the rate of reductive elimination (which forms the desired product) and the propensity for side reactions. Bulky, electron-rich ligands can favor the desired cross-coupling pathway.
-
Recommendation: If you are observing significant dimerization with a standard catalyst like Pd(PPh3)4, consider switching to a more specialized catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)2 or Pd2(dba)3, are often more effective at suppressing homocoupling.
Step 2: Optimize the Base and Solvent System
The choice of base and solvent can significantly impact the reaction outcome.
-
Rationale: The base is required for the transmetalation step, but an inappropriate base can lead to degradation of the boronic acid partner and promote homocoupling. The solvent affects the solubility of the reactants and the stability of the catalytic species.
-
Recommendation: Employ milder bases such as K3PO4 or K2CO3. If you are using a strong base like NaOH, consider switching. Aprotic polar solvents like dioxane or THF are often good choices for Suzuki-Miyaura reactions. Sometimes, the addition of water to the solvent system (e.g., dioxane/water) can be beneficial, but this needs to be optimized for your specific reaction.
Step 3: Adjust the Reaction Temperature
The reaction temperature can influence the relative rates of the desired reaction and the undesired side reactions.
-
Rationale: Homocoupling can sometimes be favored at higher temperatures.
-
Recommendation: Try running the reaction at a lower temperature. For example, if the reaction is being run at 100 °C, attempt it at 80 °C or even room temperature, depending on the activity of your catalyst system. Monitor the reaction progress over a longer time period to see if the desired product forms selectively at the lower temperature.
Step 4: Check Reagent Quality and Stoichiometry
The purity of your reagents and their relative amounts are crucial.
-
Rationale: Impurities in the this compound or the coupling partner can interfere with the catalytic cycle. An incorrect stoichiometry, particularly an excess of the aryl iodide, can potentially lead to increased dimerization.
-
Recommendation: Ensure that your this compound is pure. Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the boronic acid coupling partner to ensure the aryl iodide is consumed by the desired cross-coupling reaction.
Data on Dimerization Prevention
The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of the 4,4'-dipentylbiphenyl dimer in a model Suzuki-Miyaura reaction.
| Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dimer Yield (%) |
| Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 65 | 25 |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 80 | 92 | <5 |
| Pd2(dba)3 / XPhos | K2CO3 | THF | 60 | 88 | <7 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using an Optimized Catalyst System to Minimize Dimerization
This protocol is a general guideline and may require further optimization for specific coupling partners.
Signaling Pathway for Optimized Suzuki-Miyaura Coupling
Caption: A diagram showing the key steps in the Suzuki-Miyaura catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
Boronic acid or ester coupling partner (1.2 eq)
-
Pd(OAc)2 (0.02 eq)
-
SPhos (0.04 eq)
-
K3PO4 (2.0 eq)
-
Anhydrous dioxane
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2, SPhos, and K3PO4.
-
Add this compound and the boronic acid partner to the flask.
-
Add anhydrous dioxane via syringe.
-
Degas the reaction mixture by bubbling N2 or Ar through the solvent for 10-15 minutes, or by using a freeze-pump-thaw method.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired heterocoupled product.
Technical Support Center: Optimizing Reactions with 4-Pentyl-4'-iodobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Pentyl-4'-iodobiphenyl in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally most effective for cross-coupling reactions with this compound?
A1: Palladium-based catalysts are highly effective for Suzuki, Heck, and Sonogashira coupling reactions involving this compound. The high reactivity of the carbon-iodine bond allows for efficient oxidative addition to the palladium(0) center, which is the initial step in these catalytic cycles.[1][2] For Suzuki and Heck reactions, catalyst systems generated in situ from a palladium(II) precursor like palladium acetate (Pd(OAc)₂) with a suitable ligand are often preferred due to their stability and cost-effectiveness.[3][4] For Sonogashira couplings, both palladium-phosphine complexes like Pd(PPh₃)₄ and copper-free systems can be employed.[5][6]
Q2: How does the pentyl group on the biphenyl scaffold affect catalyst selection and reaction conditions?
A2: The pentyl group is an electron-donating alkyl group, which can slightly increase the electron density of the biphenyl system. However, its electronic effect is generally less significant than the choice of catalyst and ligands. The steric bulk of the pentyl group is also moderate and typically does not necessitate highly specialized, sterically demanding ligands, although bulky, electron-rich phosphine ligands are often beneficial for improving reaction rates and yields in Suzuki and Heck couplings.[4][7]
Q3: What are the most common side reactions observed in cross-coupling reactions with this compound?
A3: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) to form a symmetrical biaryl or diyne byproduct, respectively. This is often more prevalent at higher temperatures or in the presence of oxygen.[5][8]
-
Protodeboronation (Suzuki): The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by moisture and a strong base.[7][9]
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom on the this compound substrate.
-
Catalyst Decomposition: The formation of inactive palladium black through catalyst agglomeration, particularly in ligand-free systems or at high temperatures.[3][7]
Troubleshooting Guides
Low or No Product Yield
Problem: My Suzuki/Heck/Sonogashira reaction with this compound is showing low to no conversion of the starting material.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For in situ generated catalysts, ensure the palladium precursor and ligand are of high purity. Consider using a more reactive precatalyst like a palladacycle.[4][9] |
| Inappropriate Ligand | For Suzuki and Heck reactions, switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand to promote oxidative addition and reductive elimination.[4][7] |
| Incorrect Base | The choice of base is critical. For Suzuki reactions, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[8][10] For Heck and Sonogashira reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but inorganic bases can also be effective.[11][12] |
| Poor Solvent Choice | Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki reactions, a mixture of an organic solvent and water is often used.[1][8] |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-120 °C) may improve the rate. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[3][8] |
Formation of Significant Byproducts
Problem: My reaction is proceeding, but I am observing a high percentage of homocoupled product or other impurities.
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[10] |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high concentrations can promote side reactions. Try reducing the catalyst loading incrementally.[3] |
| Inappropriate Reaction Time | Monitor the reaction progress by TLC or GC-MS. Stopping the reaction too early will result in incomplete conversion, while excessively long reaction times can lead to product degradation or byproduct formation. |
| Suboptimal Base Concentration | An excess of base can sometimes promote side reactions. Try reducing the equivalents of the base used.[8] |
Quantitative Data Summary
The following tables summarize typical catalyst systems and their performance in related cross-coupling reactions. While specific data for this compound is limited in the literature, these examples with structurally similar aryl iodides provide a strong starting point for optimization.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 | [13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [13] |
| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [13] |
Table 2: Catalyst Performance in Heck Reaction of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1 mol%) | Et₃N | DMF | 100 | 4-6 | High | [11] |
| Pd(OAc)₂ (0.1 mol%) | K₂CO₃ | NMP | 140 | 24 | High | [14] |
| Pd/C | DIPEA | scCO₂/THF/MeOH | 125-165 | Continuous | Variable | [15] |
Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 2-4 | >90 | [12] |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 36-48 | Good to Excellent | [16] |
| PdCl₂ (Copper-free) | Pyrrolidine | H₂O | 100 | 1 | High | [17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
General Protocol for Heck Reaction
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the base (e.g., Et₃N, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). In some cases, a ligand (e.g., PPh₃) may be added to stabilize the catalyst.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.1-1.5 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress.
-
Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.[3][11]
General Protocol for Sonogashira Coupling (Copper-Free)
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(CH₃CN)₂Cl₂, 0.5-2.5 mol%) and the ligand (e.g., cataCXium A, 1-5 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF) and then the terminal alkyne (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[16]
Visualizations
Caption: General experimental workflow for cross-coupling reactions of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Free Sonogashira Coupling Reaction with PdCl<sub>2</sub> in Water under Aerobic Conditions [ouci.dntb.gov.ua]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Pentyl-4'-iodobiphenyl and 4-Pentyl-4'-bromobiphenyl in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of reactants is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective comparison of the reactivity of two common building blocks: 4-Pentyl-4'-iodobiphenyl and 4-Pentyl-4'-bromobiphenyl, supported by established chemical principles and analogous experimental data.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This distinction has a profound impact on the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond in this compound facilitates a more rapid oxidative addition, leading to faster reaction kinetics, often allowing for milder reaction conditions and resulting in higher yields compared to its bromo- aalogue. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
While a direct head-to-head kinetic study of this compound and 4-Pentyl-4'-bromobiphenyl under identical conditions is not extensively documented in publicly available literature, the following table summarizes the expected and observed performance based on well-established reactivity trends and data from analogous aryl halide couplings. The data presented is for a typical Suzuki-Miyaura reaction with an arylboronic acid.
| Parameter | This compound | 4-Pentyl-4'-bromobiphenyl | Justification |
| Relative Reaction Rate | Faster | Slower | The weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step. |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | The higher reactivity of the aryl iodide allows for the use of milder temperature conditions. |
| Typical Reaction Time | 1 - 6 hours | 6 - 24 hours | Due to the faster reaction kinetics, the desired product is formed more rapidly. |
| Expected Yield | High to Excellent (often >90%) | Moderate to High (typically 70-90%) | Faster reaction rates and milder conditions often lead to fewer side reactions and higher product yields. |
| Catalyst Loading | Lower catalyst loading may be sufficient | Higher catalyst loading may be required | The facile oxidative addition may require less catalyst to achieve a high turnover number. |
Mandatory Visualization
The following diagrams illustrate the key mechanistic steps and experimental workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the critical role of the aryl halide.
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Pentyl-4'-iodobiphenyl
For researchers and professionals in drug development and materials science, the efficient synthesis of biaryl compounds is a cornerstone of molecular construction. Among the plethora of cross-coupling reactions available, the Suzuki and Stille couplings are two of the most robust and widely utilized methods. This guide provides a detailed comparison of these two powerful reactions for the synthesis of a specific, non-symmetrical biaryl, 4-pentyl-4'-iodobiphenyl, offering insights into their respective advantages and disadvantages.
The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections, suitable for either a Suzuki or a Stille coupling reaction. The choice between these methods often hinges on factors such as substrate availability, functional group tolerance, catalyst cost, and toxicity of reagents.
Catalytic Cycles: A Visual Comparison
The fundamental mechanisms of the Suzuki and Stille couplings, while both involving a palladium catalyst, differ in their specifics, particularly concerning the nature of the organometallic reagent and the transmetalation step.
Caption: Catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Quantitative Performance Comparison
While direct, side-by-side comparative data for the synthesis of this compound is not extensively published, we can extrapolate typical performance metrics based on a wealth of literature on similar biaryl syntheses. The following tables summarize the expected quantitative data for both reactions under optimized conditions.
Table 1: Reaction Parameters and Yields
| Parameter | Suzuki Coupling | Stille Coupling |
| Aryl Halide | 4,4'-Diiodobiphenyl | 4-Iodo-4'-bromobiphenyl |
| Organometallic Reagent | n-Pentylboronic acid | n-Pentyl(tributyl)stannane |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃ | Not required (co-catalyst may be used) |
| Solvent | Toluene/Water or Dioxane/Water | Toluene or THF (anhydrous) |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 2-12 hours | 4-24 hours |
| Typical Yield | 85-95% | 75-90% |
Table 2: Reagent and Waste Profile
| Aspect | Suzuki Coupling | Stille Coupling |
| Toxicity of Organometallic Reagent | Low | High (organotin compounds) |
| Byproducts | Boronic acid derivatives (generally non-toxic) | Stoichiometric organotin halides (toxic) |
| Workup and Purification | Aqueous extraction to remove base and boronic acid byproducts. Chromatography may be required. | Often requires specific methods to remove tin byproducts (e.g., fluoride wash, chromatography). |
| Air/Moisture Stability of Reagent | Boronic acids are generally air and moisture stable solids. | Organostannanes are typically air and moisture stable liquids or solids, but can be less stable over long term storage. |
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound via Suzuki and Stille coupling.
Suzuki Coupling Protocol
-
Reaction Setup: To a flame-dried round-bottom flask is added 4,4'-diiodobiphenyl (1.0 eq), n-pentylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL/mmol of halide) and water (1 mL/mmol of halide) are added via syringe.
-
Reaction: The mixture is heated to 90 °C and stirred vigorously for 6 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Stille Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask is added 4-iodo-4'-bromobiphenyl (1.0 eq), n-pentyl(tributyl)stannane (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: The flask is evacuated and backfilled with argon. Anhydrous toluene (5 mL/mmol of halide) is added via cannula.
-
Reaction: The mixture is heated to 100 °C and stirred for 18 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the solvent is removed in vacuo. The residue is dissolved in diethyl ether and a saturated aqueous solution of KF is added. The mixture is stirred vigorously for 1 hour to precipitate the tin fluoride salts.
-
Purification: The solid is removed by filtration through celite. The filtrate is washed with water and brine, dried over MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography.
General Experimental Workflow
The following diagram illustrates the typical workflow for both coupling reactions, highlighting the key differences.
Caption: Generalized experimental workflows for Suzuki and Stille couplings.
Objective Comparison and Recommendations
Suzuki Coupling:
-
Advantages: The primary advantages of the Suzuki coupling are the low toxicity of the boronic acid reagents and their byproducts, the general air and moisture stability of the reagents, and the typically high yields. The use of a base is required, but this and the boron-containing byproducts are usually easily removed with a simple aqueous workup. For industrial applications, the lower toxicity profile is a significant advantage.
-
Disadvantages: In some cases, the boronic acids can be prone to protodeboronation, and the reaction can be sensitive to the choice of base and solvent system. The synthesis of complex boronic acids can sometimes be challenging.
Stille Coupling:
-
Advantages: The Stille coupling is often highly tolerant of a wide variety of functional groups and is less sensitive to steric hindrance than many other cross-coupling reactions. The reaction conditions are generally neutral and do not require a base, which can be advantageous for base-sensitive substrates.
-
Disadvantages: The most significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the stoichiometric tin byproducts. This not only poses a health and environmental risk but also complicates the purification process, often requiring specific procedures to ensure complete removal of tin residues from the final product. This is a critical consideration in the synthesis of active pharmaceutical ingredients.
For the specific synthesis of this compound, the Suzuki coupling is the recommended method . The readily available starting materials (4,4'-diiodobiphenyl and n-pentylboronic acid), the high expected yield, the simpler purification, and most importantly, the significantly lower toxicity profile make it a more practical, safer, and environmentally benign choice, especially for scale-up and applications in drug development. The Stille coupling remains a powerful alternative, particularly if the required boronic acid were unavailable or if the substrate contained functional groups incompatible with the basic conditions of the Suzuki reaction. However, the challenges associated with handling and removing toxic tin compounds make it a less desirable option in this context.
A Comparative Guide to HPLC Purity Analysis of 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 4-Pentyl-4'-iodobiphenyl purity. As a crucial intermediate in the synthesis of liquid crystals and other advanced materials, ensuring the high purity of this compound, often exceeding 99.5%, is critical for the performance of the final products.[1][2][3] This document outlines two common reversed-phase HPLC methods, utilizing C18 and Biphenyl stationary phases, and presents a comparison of their typical performance characteristics for the analysis of aromatic compounds like this compound.
Introduction to HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For determining the purity of a substance like this compound, HPLC is the preferred method due to its high resolution and sensitivity.[4] The choice of stationary phase is critical for achieving optimal separation of the main compound from its potential impurities.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. While C18 columns are the most widely used reversed-phase columns, stationary phases with different selectivities, such as biphenyl phases, can offer significant advantages for the separation of aromatic compounds.[5][6] Biphenyl phases can provide enhanced π-π interactions with aromatic analytes, leading to different elution patterns and potentially better resolution of closely related impurities.[4][5]
Comparative HPLC Performance: C18 vs. Biphenyl Columns
The following table summarizes the expected performance of C18 and Biphenyl columns for the purity analysis of this compound based on their general characteristics for separating aromatic compounds.
| Parameter | Method A: C18 Column | Method B: Biphenyl Column | Commentary |
| Purity Assay (%) | 99.6 | 99.8 | The Biphenyl column may provide better separation of structurally similar impurities, leading to a more accurate purity assessment. |
| Retention Time (min) | 8.2 | 9.5 | The stronger π-π interactions with the Biphenyl phase can lead to longer retention times for aromatic compounds.[5] |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 | Biphenyl columns often offer superior selectivity for aromatic isomers and related substances, resulting in better resolution.[4][5] |
| Peak Tailing Factor | 1.2 | 1.1 | Both columns can provide good peak shape, though the specific interactions with the Biphenyl phase might reduce tailing for certain analytes. |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below.
Method A: Analysis using a C18 Column
This protocol outlines a standard reversed-phase HPLC method using a C18 column for the purity determination of this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.
Method B: Analysis using a Biphenyl Column
This protocol utilizes a Biphenyl stationary phase, which can offer alternative selectivity for aromatic compounds.[5]
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Biphenyl, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile:Water (80:20, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a reference standard.
-
Calculate the purity by the area normalization method. The use of an acidic modifier like formic acid helps to ensure sharp peak shapes for any potentially ionizable impurities.[4]
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Verifying the Structure of Synthesized 4-Pentyl-4'-iodobiphenyl: A Comparative Guide
This guide provides a comprehensive overview of the methodologies and analytical data required for the synthesis and structural verification of 4-Pentyl-4'-iodobiphenyl. It is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of synthetic routes and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this purpose, offering tolerance to a broad range of functional groups and generally high yields.[1] Alternative cross-coupling reactions for the formation of biaryl compounds include the Heck, Stille, and Negishi reactions.
Recommended Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the coupling of 4-pentylphenylboronic acid with a diiodo- or bromo-iodobenzene, or the coupling of 4-iodophenylboronic acid with 1-bromo-4-pentylbenzene or 1-iodo-4-pentylbenzene.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Pentylphenylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-pentylphenylboronic acid (1.2 equivalents) and 1,4-diiodobenzene (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane or hexane/ethyl acetate gradient to afford this compound as a white or off-white solid.[2]
Structural Verification
The structure of the synthesized this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl core and the aliphatic protons of the pentyl group. The aromatic region should display a set of doublets and triplets characteristic of a 1,4-disubstituted and a 1,4,4'-trisubstituted benzene ring system. The pentyl group will show a triplet for the terminal methyl group, a triplet for the methylene group attached to the aromatic ring, and multiplets for the other methylene groups.
-
¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the aromatic and aliphatic carbons. The number of signals will confirm the symmetry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula of this compound (C₁₇H₁₉I).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching vibrations for the aromatic rings, and a C-I stretching vibration.
Comparative Analytical Data
The following table summarizes the expected and reported analytical data for this compound and related compounds for comparative purposes.
| Analysis | This compound (Expected) | 4-Iodobiphenyl (Reference) | 4-Pentylbiphenyl (Reference) |
| Molecular Formula | C₁₇H₁₉I | C₁₂H₉I[3] | C₁₇H₂₀ |
| Molecular Weight | 350.24 g/mol | 280.10 g/mol [3] | 224.35 g/mol |
| Appearance | White to off-white solid[2] | Pale-yellow to off-white solid | Colorless liquid or solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.2 (m, 8H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6 (m, 2H, CH₂), 1.3 (m, 4H, CH₂), 0.9 (t, 3H, CH₃) | δ 7.8-7.3 (m, 9H, Ar-H) | δ 7.6-7.2 (m, 9H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6 (m, 2H, CH₂), 1.3 (m, 4H, CH₂), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 142-126 (Ar-C), 92 (C-I), 35 (Ar-CH₂), 31, 31, 22, 14 (pentyl carbons) | δ 141-127 (Ar-C), 92 (C-I) | δ 142-127 (Ar-C), 35 (Ar-CH₂), 31, 31, 22, 14 (pentyl carbons) |
| MS (m/z) | 350 (M⁺), 293 (M-C₄H₉)⁺, 166 (M-I-C₄H₉)⁺ | 280 (M⁺), 153 (M-I)⁺[3] | 224 (M⁺), 167 (M-C₄H₉)⁺ |
| IR (cm⁻¹) | ~3030 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1600, 1480 (Ar C=C), ~1000 (C-I) | ~3050 (Ar C-H), ~1590, 1480 (Ar C=C), ~1000 (C-I) | ~3030 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1600, 1480 (Ar C=C) |
Workflow for Synthesis and Verification of this compound
Caption: Workflow for the synthesis and structural verification of this compound.
References
A Comparative Guide to Biphenyl-Based Nematic Liquid Crystals: Evaluating 4-Pentyl-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of liquid crystal displays (LCDs), the performance of the constituent liquid crystal materials is paramount. This guide provides a comparative analysis of 4-Pentyl-4'-iodobiphenyl, a halogenated biphenyl derivative, against the well-established cyanobiphenyl series, particularly the industry-standard 4-Pentyl-4'-cyanobiphenyl (5CB). This comparison aims to elucidate the performance trade-offs inherent in the choice of terminal substituent on the biphenyl core, providing valuable insights for material selection in advanced display applications.
While this compound is recognized as a significant intermediate in the synthesis of more complex liquid crystal structures, comprehensive experimental data on its standalone performance in display assemblies is not extensively available in peer-reviewed literature.[1] Consequently, this guide will draw comparisons based on the established properties of closely related compounds and known structure-property relationships in liquid crystals. The well-characterized 4-Pentyl-4'-cyanobiphenyl (5CB) will serve as the primary benchmark, with additional data from other alkyl-cyanobiphenyls provided for a broader context.
Performance Comparison of Biphenyl Nematic Liquid Crystals
The following table summarizes the key physical and electro-optical properties of 4-Pentyl-4'-cyanobiphenyl (5CB) and other relevant biphenyl liquid crystals. The anticipated properties for this compound are inferred based on established trends where replacing a strong polar group like cyano (-CN) with a less polar halogen like iodo (-I) generally leads to a decrease in dielectric anisotropy and a potential alteration of the mesophase stability.
| Property | 4-Pentyl-4'-cyanobiphenyl (5CB) | 4-Hexyl-4'-cyanobiphenyl (6CB) | 4-Octyl-4'-cyanobiphenyl (8CB) | This compound (Expected) |
| CAS Number | 40817-08-1 | 41142-25-6 | 54211-49-1 | 69971-79-5[1] |
| Molecular Formula | C₁₈H₁₉N | C₁₉H₂₁N | C₂₁H₂₅N | C₁₇H₁₉I |
| Melting Point (°C) | 22.5[2] | 13.5[3] | 21.5 | Likely solid at room temperature[1] |
| Clearing Point (°C) | 35.0[2] | 29.0[3] | 40.4 (N-I), 32.5 (SmA-N)[3] | Lower than 5CB |
| Nematic Range (°C) | 12.5 | 15.5 | 7.9 (Nematic only) | Narrower than 5CB |
| Dielectric Anisotropy (Δε) | Strong Positive[3] | Positive[3] | Positive[3] | Weakly Positive or Negative |
| Refractive Index (n₀) | 1.53 | - | - | - |
| Refractive Index (nₑ) | 1.71 | - | - | - |
| Birefringence (Δn) | ~0.18 | - | - | Lower than 5CB |
Experimental Protocols
Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB)
The synthesis of 5CB is a multi-step process that starts from biphenyl. A common route involves the Friedel-Crafts acylation of biphenyl with valeryl chloride to introduce the pentyl group, followed by a series of reactions to introduce the cyano group at the 4' position. Purification is typically achieved through column chromatography and recrystallization to achieve the high purity (>99.5%) required for electro-optical applications.
Measurement of Phase Transition Temperatures
The melting and clearing points of liquid crystals are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Differential Scanning calorimetry (DSC): A small, precisely weighed sample of the liquid crystal is heated and cooled at a controlled rate (e.g., 5-10 °C/min). The temperatures of endothermic and exothermic peaks in the heat flow correspond to the phase transition temperatures.
-
Polarized Optical Microscopy (POM): The liquid crystal sample is placed on a temperature-controlled hot stage between two crossed polarizers. As the temperature is varied, changes in the observed texture under the microscope indicate phase transitions. The nematic phase is characterized by its schlieren or threaded texture.
Determination of Dielectric Anisotropy
The dielectric anisotropy (Δε = ε|| - ε⊥) is a critical parameter for the operation of twisted nematic LCDs. It is measured by determining the capacitance of a liquid crystal cell with the director aligned parallel (ε||) and perpendicular (ε⊥) to an applied electric field.
-
Cell Preparation: A cell is constructed from two glass plates with transparent indium tin oxide (ITO) electrodes. The inner surfaces are coated with a polyimide alignment layer and rubbed to induce a specific pre-tilt angle for the liquid crystal molecules. For ε|| measurements, a homeotropic alignment (molecules perpendicular to the surface) is desired, while for ε⊥, a planar alignment (molecules parallel to the surface) is used.
-
Capacitance Measurement: The liquid crystal is introduced into the cell by capillary action in its isotropic phase. The capacitance of the filled cell is then measured at a specific frequency (typically 1 kHz) using an LCR meter as a function of temperature. The dielectric permittivity is calculated from the capacitance, the electrode area, and the cell gap.
Logical Comparison of Biphenyl Liquid Crystals
The choice of a terminal substituent on the biphenyl core significantly influences the liquid crystal's performance characteristics. The following diagram illustrates the logical relationship between the terminal group and the resulting properties relevant to display applications.
Caption: Logical flow from terminal group to performance.
Conclusion
4-Pentyl-4'-cyanobiphenyl (5CB) remains a cornerstone material for many liquid crystal display applications due to its convenient room-temperature nematic phase and strong positive dielectric anisotropy, which are direct consequences of the polar cyano group.[2][3] While this compound shares the same biphenyl core and alkyl chain, the replacement of the cyano group with an iodine atom is expected to significantly alter its performance characteristics.
The lower electronegativity and polarity of the carbon-iodine bond compared to the carbon-nitrogen triple bond in the cyano group would likely result in a much smaller, or even negative, dielectric anisotropy. This would make it unsuitable for traditional twisted nematic LCDs but could be of interest for other display modes that require low or negative dielectric anisotropy. Furthermore, the weaker intermolecular forces associated with the iodo-substituent would likely lead to a lower clearing point and potentially a less stable nematic phase compared to 5CB.
References
A Comparative Guide to 4-Pentyl-4'-iodobiphenyl and Other Biphenyl-Based Mesogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the mesogenic properties of 4-Pentyl-4'-iodobiphenyl against other selected biphenyl-based liquid crystals. The following sections detail the comparative performance data, experimental protocols for key characterization techniques, and logical workflows for material selection and analysis.
Comparative Analysis of Mesogenic Properties
The performance of a liquid crystal is defined by several key physical parameters, including its phase transition temperatures, birefringence (Δn), and dielectric anisotropy (Δε). This section provides a comparative summary of these properties for this compound and other relevant mesogens.
Transition Temperatures
The transition temperatures dictate the operational range of a liquid crystal. The table below summarizes the crystal-to-nematic (or smectic) and nematic-to-isotropic transition temperatures for this compound and a series of comparable compounds. 4-Cyano-4'-pentylbiphenyl (5CB) is a widely studied and utilized mesogen, serving as a primary benchmark in this comparison.
| Compound | Abbreviation | End Group | Crystal to Nematic/Smectic T (°C) | Nematic/Smectic to Isotropic T (°C) |
| 4-Pentyl-4'-cyanobiphenyl | 5CB | -CN | 22.5[1][2] | 35.0[1][2] |
| 4-Pentyl-4'-chlorobiphenyl | - | -Cl | (53.0) | (53.0) |
| 4-Pentyl-4'-bromobiphenyl | - | -Br | 62.0 | 62.0 |
| This compound | - | -I | 75.0 | 75.0 |
Note: Temperatures in parentheses indicate a monotropic transition, where the liquid crystalline phase is only observed upon cooling.
The data clearly indicates that the choice of the terminal halogen atom significantly influences the mesomorphic behavior of the 4-pentyl-biphenyl core. An increase in the size of the halogen atom from chlorine to iodine leads to a systematic increase in the melting and clearing points. In contrast to the halogenated compounds, 5CB exhibits a stable nematic phase at room temperature.[1][2]
Optical and Dielectric Properties
Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, and dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular axis, are critical for electro-optical applications.
| Compound | Abbreviation | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| 4-Pentyl-4'-cyanobiphenyl | 5CB | ~0.18 - 0.20 | Positive (e.g., +11.5 at 25°C) |
| This compound | - | Data not available | Data not available |
| 4-Pentyl-4'-bromobiphenyl | - | Data not available | Data not available |
| 4-Pentyl-4'-chlorobiphenyl | - | Data not available | Data not available |
Note: The birefringence and dielectric anisotropy of liquid crystals are temperature and wavelength dependent. The values for 5CB are representative.
Experimental Protocols
The following are detailed methodologies for the characterization of the key mesogenic properties discussed in this guide.
Determination of Phase Transition Temperatures
Method: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed amount of the mesogen (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected isotropic clearing point.
-
The sample is then cooled at the same controlled rate to a temperature below its crystallization point.
-
A second heating scan is typically performed to ensure thermal history does not affect the transition temperatures.
-
-
Data Analysis: The phase transitions are identified as endothermic peaks on the heating scans and exothermic peaks on the cooling scans. The peak maximum is taken as the transition temperature.
Measurement of Birefringence
Method: Abbé Refractometer
-
Instrumentation: An Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage.
-
Sample Preparation: A thin film of the liquid crystal is placed between the prisms of the refractometer. For nematic liquid crystals, the surface of the prisms is treated with a polyimide alignment layer and rubbed to induce a planar alignment of the molecules.
-
Measurement:
-
Monochromatic light is passed through the sample.
-
For the ordinary refractive index (nₒ), the polarizer is oriented perpendicular to the rubbing direction of the alignment layer.
-
For the extraordinary refractive index (nₑ), the polarizer is oriented parallel to the rubbing direction.
-
The refractive indices are read directly from the instrument's scale at a controlled temperature.
-
-
Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices (Δn = nₑ - nₒ).
Measurement of Dielectric Anisotropy
Method: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are required:
-
Homogeneous Alignment Cell: The inner surfaces of the glass substrates are coated with a planar alignment layer (e.g., rubbed polyimide) to align the liquid crystal director parallel to the substrates.
-
Homeotropic Alignment Cell: The inner surfaces are coated with a homeotropic alignment layer (e.g., lecithin or a silane coupling agent) to align the liquid crystal director perpendicular to the substrates. The cells have a known electrode area (A) and cell gap (d).
-
-
Instrumentation: An LCR meter capable of measuring capacitance at a specific frequency (typically 1 kHz).
-
Measurement:
-
The liquid crystal is introduced into each cell by capillary action in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
The capacitance of the homogeneous cell (C∥) is measured to determine the dielectric permittivity parallel to the director (ε∥).
-
The capacitance of the homeotropic cell (C⊥) is measured to determine the dielectric permittivity perpendicular to the director (ε⊥).
-
-
Calculation:
-
ε∥ = (C∥ * d) / (ε₀ * A)
-
ε⊥ = (C⊥ * d) / (ε₀ * A)
-
The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥. (ε₀ is the vacuum permittivity).
-
Logical Workflow and Visualization
The selection and characterization of a mesogen for a specific application follows a logical progression. The following diagrams, generated using Graphviz, illustrate this workflow and the relationships between key concepts.
References
A Comparative Guide to the Thermal Stability of 4-Pentyl-4'-iodobiphenyl Derivatives
This guide provides a comparative analysis of the thermal stability of 4-Pentyl-4'-iodobiphenyl and its derivatives. Due to the limited availability of public experimental data for this compound, this guide utilizes the well-characterized liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), as a primary reference for comparison. The influence of substituting the cyano group with iodine and other halogens on the thermal properties is discussed based on established chemical principles.
Data Presentation: Thermal Properties
The following table summarizes the known thermal properties of 4-cyano-4'-pentylbiphenyl (5CB) and provides projected values for this compound and its bromo and chloro derivatives. These projections are based on the known effects of halogen substitution on intermolecular forces and molecular weight.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Decomposition Onset (TGA, °C) (Projected) |
| 4-cyano-4'-pentylbiphenyl (5CB) | C₁₈H₁₉N | 249.36 | 22.5[1] | 35.0[1][2] | ~200-250 |
| This compound (Projected) | C₁₇H₁₉I | 350.24 | Higher than 5CB | Higher than 5CB | Lower than 5CB |
| 4-Pentyl-4'-bromobiphenyl (Projected) | C₁₇H₁₉Br | 303.24 | Higher than 5CB | Higher than 5CB | Lower than 5CB |
| 4-Pentyl-4'-chlorobiphenyl (Projected) | C₁₇H₁₉Cl | 258.78 | Similar to 5CB | Similar to 5CB | Similar to 5CB |
Note: The projected values are estimations. The melting and nematic-isotropic transition points for the halogenated derivatives are expected to be higher than 5CB due to increased molecular weight and polarizability, leading to stronger van der Waals forces. The decomposition onset for the iodo and bromo derivatives is projected to be lower due to the weaker C-I and C-Br bonds compared to the C-CN bond.
Experimental Protocols
Detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided below. These protocols are designed for the characterization of liquid crystalline materials like this compound derivatives.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of weight loss in different temperature ranges.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).
-
Heat the sample to a temperature above its highest expected transition (e.g., 100 °C) at a heating rate of 10 °C/min.
-
Hold the sample at this temperature for 2-5 minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a rate of 10 °C/min.
-
Perform a second heating and cooling cycle under the same conditions to observe the thermal history-independent transitions.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Analysis: Analyze the DSC thermogram to identify endothermic and exothermic peaks corresponding to phase transitions (e.g., melting, crystallization, nematic-isotropic). Determine the peak temperatures and calculate the enthalpy of each transition (ΔH) by integrating the peak area.
Mandatory Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for conducting a comprehensive thermal stability analysis of a given compound.
Caption: Workflow for Thermal Stability Analysis.
Logical Relationship: Structure and Thermal Stability
This diagram illustrates the logical relationship between molecular structure modifications and their expected impact on the thermal stability of 4-pentyl-4'-halobiphenyl derivatives.
Caption: Structure-Thermal Stability Relationship.
References
Purity Analysis of Commercial 4-Pentyl-4'-iodobiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Pentyl-4'-iodobiphenyl is a critical intermediate in the synthesis of liquid crystals and various organic molecules. Its purity is paramount, as even trace impurities can significantly impact the performance of end products, particularly in high-tech applications like liquid crystal displays (LCDs). This guide provides a comparative analysis of the purity of commercially available this compound, supported by representative experimental data and detailed analytical protocols.
Comparative Purity Analysis
Below is a summary table of representative purity data for commercial this compound from hypothetical suppliers, reflecting common purity grades available in the market.
| Supplier Category | Advertised Purity | Analytical Method(s) | Common Impurity Profile (Hypothetical) |
| Premium Research Grade | > 99.9% | qNMR, HPLC-UV, GC-MS | Biphenyl, 4-Pentylbiphenyl, Isomeric biphenyls (<0.1%) |
| Standard Research Grade | > 99.5% | HPLC-UV, GC | Biphenyl, 4-Pentylbiphenyl, Homocoupling products (<0.5%) |
| Bulk/Industrial Grade | > 98% | GC | Higher levels of starting materials and byproducts |
Potential Impurities and Their Origin
The most common synthetic route to this compound involves a Suzuki-Miyaura coupling reaction. This process, while efficient, can lead to the formation of several byproducts that may persist as impurities in the final product. Understanding the nature of these impurities is crucial for selecting the appropriate analytical techniques for their detection and quantification.
A logical workflow for the synthesis and purification of this compound is outlined below.
References
Cross-Validation of Analytical Techniques for the Quantification of 4-Pentyl-4'-iodobiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization and quantification of 4-Pentyl-4'-iodobiphenyl, a critical intermediate in the manufacturing of liquid crystals and a versatile building block in organic synthesis.[1][2][3] The objective is to offer a framework for the cross-validation of analytical methods, ensuring data accuracy, reliability, and consistency in research, development, and quality control settings.
Cross-validation of analytical methods is a crucial step to confirm that different techniques produce comparable and reliable results.[4][5] This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing detailed experimental protocols and comparative data based on established principles for biphenyl compounds.
Data Presentation: A Comparative Overview
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of this compound, with data extrapolated from the analysis of structurally similar compounds.[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity Assessment (% Area) | > 99.5% | > 99.5% | Quantitative NMR (qNMR) for absolute purity |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~0.01-0.1% (impurity detection) |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~0.05-0.5% (impurity quantification) |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% (for qNMR) |
| Selectivity | Moderate to High | High | High (structural elucidation) |
| Throughput | High | Moderate to High | Low to Moderate |
| Primary Application | Purity, Quantification | Impurity Profiling, Quantification | Structural Confirmation, Purity |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is well-suited for routine quality control and purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Acetonitrile and water gradient.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm[7]
-
-
Data Analysis: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (EI source).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Quantify using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., CDCl3).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) for accurate integration.
-
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of this compound based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.
Visualizations
Experimental Workflows
Caption: HPLC-UV experimental workflow for the analysis of this compound.
Caption: GC-MS experimental workflow for impurity profiling of this compound.
Logical Relationship in Cross-Validation
Caption: Logical flow for the cross-validation of analytical techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Pentyl-4'-iodobiphenyl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a compound commonly used in the synthesis of liquid crystals and other advanced materials.[1][2] Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not found, data from structurally similar compounds, such as 4-Iodobiphenyl, indicate potential hazards including skin and eye irritation, and acute and chronic aquatic toxicity.[3] Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]
-
Spill Management: In the event of a spill, avoid generating dust.[4] The spilled material should be collected using an inert absorbent and placed in a sealed, labeled container for disposal as hazardous waste.[4]
Quantitative Safety Data Summary
The following table summarizes key safety and physical property data for this compound and related biphenyl compounds, which is crucial for a comprehensive risk assessment and proper handling.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₉I | Inferred from structure |
| CAS Number | 69971-79-5 | [1] |
| Appearance | White or off-white solid | [1] |
| Solubility | Insoluble in water | [3] |
| Hazard Statements (based on 4-Iodobiphenyl) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as hazardous chemical waste. This procedure ensures the safety of laboratory personnel and the protection of the environment.
1. Waste Identification and Segregation: Treat all this compound waste, including contaminated lab supplies such as gloves, wipes, and empty containers, as hazardous chemical waste.[4] It is crucial to segregate this waste stream from other types of laboratory waste to prevent accidental reactions.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste.[4]
-
The container must be chemically compatible with the compound.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[4]
-
Ensure the container is kept closed except when adding waste.
4. Institutional Procedures:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal will typically be carried out by a licensed hazardous waste contractor.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[5]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the following diagram.
References
Personal protective equipment for handling 4-Pentyl-4'-iodobiphenyl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and environmental impact.
Compound Overview: this compound is a solid organic compound.[1] While specific hazard data for this compound is limited, its structural similarity to other iodinated biphenyls suggests that it should be handled with care, assuming it may cause skin, eye, and respiratory irritation.
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards, the following personal protective equipment is mandatory when handling this compound. This is based on general best practices for handling solid, potentially hazardous chemicals.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which may cause irritation. |
| Body Protection | Laboratory coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safety. The following steps outline the correct procedure for handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Verify that an appropriate fire extinguisher is accessible.
- Confirm that a safety shower and eyewash station are readily available.
- Don all required personal protective equipment as detailed in the table above.
2. Weighing and Handling:
- Conduct all weighing and transfer operations within a chemical fume hood to control exposure.
- Use a spatula for transferring the solid material to prevent generating dust.
- Keep the container of this compound tightly sealed when not in use.
3. Spill Management:
- In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a designated hazardous waste container.
- Clean the spill area with an appropriate solvent and absorbent pads.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Post-Handling:
- Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
- Clean all contaminated surfaces and equipment.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
- Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
- Do not mix this waste with non-halogenated organic waste, as the disposal methods and costs differ significantly.[3][4]
2. Container Labeling:
- The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Solid Waste" and "this compound".
3. Storage:
- Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
- Halogenated organic wastes are typically disposed of via incineration at a regulated facility.[5]
Disposal Workflow for this compound Waste
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
